Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-5-4-11(15)10-16-12/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLVSFMWCDGZIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459984 | |
| Record name | Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153747-97-8 | |
| Record name | Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Boc-1-(5-bromo-2-pyridyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Boc-1-(5-bromo-2-pyridyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Boc-1-(5-bromo-2-pyridyl)piperazine, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the cyclin-dependent kinase (CDK) inhibitor, Palbociclib.[1] This document is intended to be a valuable resource for researchers and scientists involved in drug discovery and development.
Core Physicochemical Properties
4-Boc-1-(5-bromo-2-pyridyl)piperazine, also known as tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate, is a white to yellow crystalline powder.[2][3][4][5][6] Its chemical structure consists of a piperazine ring substituted with a tert-butyloxycarbonyl (Boc) protecting group and a 5-bromo-2-pyridyl group.[7] The Boc group serves to protect the amine functionality during synthetic procedures.[8]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₀BrN₃O₂ | [3][4][5][6][7][8][9][10][11][12][13] |
| Molar Mass | 342.23 g/mol | [7][8][9][11] |
| Melting Point | 83-87 °C | [2][8] |
| Boiling Point (Predicted) | 433.0 ± 45.0 °C | [2][8] |
| Density (Predicted) | 1.372 ± 0.06 g/cm³ | [2][8] |
| pKa (Predicted) | 6.06 ± 0.29 | [2] |
| Water Solubility | Soluble | [2][8] |
| Appearance | White to yellow powder/crystalline powder | [2][3][4][5][6] |
| Storage | Sealed in a dry, room temperature environment. Keep away from strong oxidizing agents. | [2] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are standard procedures in medicinal chemistry and pharmaceutical development.
Melting Point Determination
The melting point of a crystalline solid can be determined using a capillary melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of the dry, finely powdered 4-Boc-1-(5-bromo-2-pyridyl)piperazine is packed into a capillary tube to a height of 2-3 mm.[4] The tube is then tapped gently to ensure the sample is compact.[4]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[2]
-
Initial Rapid Heating: The sample is heated at a rapid rate to determine an approximate melting range.[4]
-
Slow Heating for Accuracy: A fresh sample is prepared and heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.[4]
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[4][10]
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) can be determined by potentiometric titration, which involves measuring the pH of a solution as a titrant is added.[3][8][9][14]
Protocol:
-
Solution Preparation: A solution of 4-Boc-1-(5-bromo-2-pyridyl)piperazine is prepared in a suitable solvent, typically water or a co-solvent system for sparingly soluble compounds.[8][9][15] The ionic strength of the solution is kept constant using an electrolyte such as KCl.[8][9]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.[8][9] The pH of the solution is monitored continuously using a calibrated pH meter.[8][9]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[9][14]
LogP Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The octanol-water partition coefficient (LogP), a measure of lipophilicity, can be determined using RP-HPLC.[7] This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.[7]
Protocol:
-
Standard Curve Generation: A series of standard compounds with known LogP values are injected into the RP-HPLC system.[7] A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.[7]
-
Sample Analysis: A solution of 4-Boc-1-(5-bromo-2-pyridyl)piperazine is injected into the same RP-HPLC system under identical conditions.[7]
-
LogP Calculation: The retention time of the compound is measured, and the retention factor is calculated. The LogP value of 4-Boc-1-(5-bromo-2-pyridyl)piperazine is then determined by interpolating its retention factor on the standard curve.[7]
Synthesis and Role in Drug Development
4-Boc-1-(5-bromo-2-pyridyl)piperazine is a crucial building block in the synthesis of Palbociclib. The following diagram illustrates a generalized synthetic workflow.
Caption: Synthetic pathway to Palbociclib highlighting the formation of the key intermediate.
The synthesis typically involves a palladium-catalyzed Buchwald-Hartwig amination reaction between 2,5-dibromopyridine and 1-Boc-piperazine.[13] The resulting 4-Boc-1-(5-bromo-2-pyridyl)piperazine is then subjected to further synthetic transformations to yield the final active pharmaceutical ingredient, Palbociclib. The piperazine moiety is a common scaffold in drug discovery, known to modulate pharmacokinetic and pharmacodynamic properties.[16]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of Melting Point [wiredchemist.com]
- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-Boc-1-(5-bromo-2-pyridyl)piperazine, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 4-Boc-1-(5-bromo-2-pyridyl)piperazine, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. 4-Boc-1-(5-bromo-2-pyridyl)piperazine | C14H20BrN3O2 | CID 11244775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Boc-1-(5-bromo-2-pyridyl)piperazine, 97% | Fisher Scientific [fishersci.ca]
- 13. 4-BOC-1-(5-BROMO-2-PYRIDYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 16. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Spectroscopic Landscape of a Key Pharmaceutical Intermediate: A Technical Guide to the ¹H and ¹³C NMR Spectra of Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate. These predictions are based on the analysis of structurally similar compounds and foundational NMR theory. The actual experimental values may vary slightly depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-Butyl (9H) | ~1.47 | Singlet | 9H |
| Piperazine (4H, -N(CH ₂)₂-Boc) | ~3.45 - 3.55 | Triplet | 4H |
| Piperazine (4H, -N(CH ₂)₂-Aryl) | ~3.55 - 3.65 | Triplet | 4H |
| Pyridine H-3 | ~6.65 | Doublet | 1H |
| Pyridine H-4 | ~7.60 | Doublet of doublets | 1H |
| Pyridine H-6 | ~8.15 | Doublet | 1H |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| tert-Butyl (CH₃) | ~28.4 |
| Piperazine (-N(C H₂)₂-Boc) | ~44.0 |
| Piperazine (-N(C H₂)₂-Aryl) | ~50.0 |
| tert-Butyl (quaternary C) | ~79.8 |
| Pyridine C-5 (C-Br) | ~108.0 |
| Pyridine C-3 | ~110.0 |
| Pyridine C-4 | ~140.0 |
| Pyridine C-6 | ~148.0 |
| Pyridine C-2 | ~159.0 |
| Carbonyl (C=O) | ~154.8 |
Experimental Protocol for NMR Spectroscopy
The following is a detailed, generalized protocol for obtaining high-quality ¹H and ¹³C NMR spectra of piperazine-containing compounds, adaptable for the title compound.
1. Sample Preparation:
- Weigh approximately 10-20 mg of the solid sample of this compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry 5 mm NMR tube.
- Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to provide a reference signal at 0.00 ppm.
2. NMR Spectrometer Setup:
- The spectra should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
- The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.
- The magnetic field is then shimmed to achieve maximum homogeneity, which is crucial for obtaining sharp, well-resolved signals.
3. ¹H NMR Data Acquisition:
- A standard single-pulse experiment (e.g., a 90° pulse) is typically used.
- The spectral width is set to cover the expected range of proton chemical shifts (usually 0-12 ppm).
- A sufficient number of scans (typically 8 to 16) are acquired and averaged to ensure a good signal-to-noise ratio.
4. ¹³C NMR Data Acquisition:
- A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling and to enhance the signal intensity through the Nuclear Overhauser Effect (NOE).
- The spectral width is set to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
- Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (often several hundred to thousands) is required to achieve an adequate signal-to-noise ratio.
5. Data Processing:
- The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum.
- The spectrum is phased to ensure all peaks are in the absorptive mode.
- The baseline of the spectrum is corrected to be flat.
- The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
- The peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons corresponding to each signal.
Visualizing the Structure and Analytical Workflow
To aid in the understanding of the molecular structure and the process of its analysis, the following diagrams are provided.
Caption: Molecular structure of the title compound.
Caption: Generalized workflow for NMR analysis.
This guide provides a foundational understanding of the NMR characteristics of this compound. For definitive structural confirmation, it is imperative to acquire and interpret the experimental NMR spectra of the compound . The provided protocols and predictive data serve as a robust starting point for researchers in their synthetic and analytical endeavors.
Mass Spectrometry Analysis of 4-Boc-1-(5-bromo-2-pyridyl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Boc-1-(5-bromo-2-pyridyl)piperazine, a key intermediate in pharmaceutical synthesis. This document outlines the expected mass spectral data, a detailed experimental protocol for its analysis, and visual representations of the fragmentation pathway and analytical workflow.
Compound Information
4-Boc-1-(5-bromo-2-pyridyl)piperazine , also known by its IUPAC name tert-butyl 4-(5-bromo-2-pyridinyl)piperazine-1-carboxylate, is a heterocyclic compound frequently utilized in the synthesis of various active pharmaceutical ingredients (APIs).[1] Accurate characterization and purity assessment of this intermediate are critical for ensuring the quality and safety of the final drug product. Mass spectrometry is an indispensable tool for this purpose.
| Property | Value |
| CAS Number | 153747-97-8 |
| Molecular Formula | C14H20BrN3O2 |
| Molecular Weight | 342.23 g/mol [1][2] |
| Appearance | White to yellow powder or crystalline solid[3][4] |
Mass Spectrometry Data
Electrospray ionization (ESI) in positive ion mode is the preferred method for the analysis of 4-Boc-1-(5-bromo-2-pyridyl)piperazine due to the presence of basic nitrogen atoms that are readily protonated.
Full Scan Mass Spectrum
In a full scan mass spectrum, the compound is expected to be observed as its protonated molecule, [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two major peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
| Ion | Calculated m/z ([M(⁷⁹Br)+H]⁺) | Calculated m/z ([M(⁸¹Br)+H]⁺) | Observed m/z |
| [M+H]⁺ | 342.0817 | 344.0797 | ~342.1 - 342.6[5] |
Tandem Mass Spectrometry (MS/MS) Fragmentation
Tandem mass spectrometry (MS/MS) provides structural information through collision-induced dissociation (CID) of the precursor ion ([M+H]⁺). While specific experimental MS/MS data for this compound is not widely published, a predicted fragmentation pattern can be derived from the known fragmentation of N-Boc protected piperazine and pyridyl-piperazine derivatives. The primary fragmentation pathways are expected to involve the loss of the Boc group and cleavage of the piperazine ring.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Description of Neutral Loss |
| 342.1 / 344.1 | 286.0 / 288.0 | Loss of isobutylene (C₄H₈) from the Boc group |
| 342.1 / 344.1 | 242.0 / 244.0 | Loss of the entire Boc group (C₅H₉O₂) |
| 342.1 / 344.1 | 199.0 / 201.0 | Cleavage of the piperazine ring |
| 242.0 / 244.0 | 171.0 | Cleavage of the piperazine ring from the de-Boc-protected intermediate |
Experimental Protocol: LC-MS/MS Analysis
This section provides a detailed methodology for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 4-Boc-1-(5-bromo-2-pyridyl)piperazine.
Materials and Reagents
-
4-Boc-1-(5-bromo-2-pyridyl)piperazine reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (LC-MS grade)
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Boc-1-(5-bromo-2-pyridyl)piperazine in 10 mL of methanol.
-
Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare samples of the test material at a similar concentration to the working standard using the same diluent.
Liquid Chromatography Conditions
| Parameter | Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Mode | Full Scan (for identification) and Product Ion Scan (for fragmentation analysis) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Collision Energy | 10-30 eV (optimize for desired fragmentation) |
Visualizations
Predicted Fragmentation Pathway
Caption: Predicted ESI-MS/MS fragmentation pathway of 4-Boc-1-(5-bromo-2-pyridyl)piperazine.
Experimental Workflow
Caption: General workflow for the LC-MS/MS analysis of 4-Boc-1-(5-bromo-2-pyridyl)piperazine.
References
- 1. 4-Boc-1-(5-bromo-2-pyridyl)piperazine | C14H20BrN3O2 | CID 11244775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. H55311.14 [thermofisher.com]
- 4. 4-Boc-1-(5-bromo-2-pyridyl)piperazine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 4-BOC-1-(5-BROMO-2-PYRIDYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
Navigating the Structural Landscape of Bromopyridinyl-Piperazine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the X-ray crystal structure analysis of tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate derivatives. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the date of this publication, this guide will utilize the detailed structural and experimental data from a closely related analogue, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate , to illustrate the core principles and methodologies. The synthesis, crystallization, and X-ray diffraction analysis of this analogue provide a robust framework for understanding the structural characteristics of this class of compounds, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its ability to engage in various non-covalent interactions and its favorable pharmacokinetic properties make it a valuable building block in drug design. The incorporation of a bromopyridinyl group introduces further possibilities for molecular interactions and serves as a handle for synthetic elaboration. Understanding the three-dimensional structure of these molecules through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.
This guide will delve into the experimental protocols for determining the crystal structure of a relevant analogue and present its crystallographic data in a structured format. Additionally, workflows and logical relationships inherent in the process of structural elucidation will be visualized.
Experimental Protocols
The following experimental methodologies are based on the successful synthesis and crystallographic analysis of the analogue, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate.[1][2]
Synthesis
The synthesis of the title compound analogue involves a nucleophilic aromatic substitution reaction. A general procedure is as follows:
-
Reactant Preparation: To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C.
-
Reaction Mixture: Stir the mixture at room temperature for approximately 30 minutes to allow for the formation of the alkoxide.
-
Nucleophilic Substitution: Add 2,5-dibromopyridine to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80 °C and maintain for 12 hours.
-
Quenching and Extraction: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Crystallization
Single crystals suitable for X-ray diffraction can be obtained through slow evaporation:
-
Solvent Selection: Dissolve the purified compound in a suitable solvent or solvent mixture. A common choice is a mixture of ethanol and water.
-
Evaporation: Loosely cover the container to allow for the slow evaporation of the solvent at room temperature.
-
Crystal Formation: Colorless, block-like crystals are typically formed over a period of several days.
X-ray Diffraction Data Collection and Structure Refinement
The determination of the crystal structure is achieved through single-crystal X-ray diffraction.[3][4][5][6]
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Data Processing: The collected diffraction data is processed using software for integration and scaling. An empirical absorption correction is applied.
-
Structure Solution and Refinement: The crystal structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Data Presentation: Crystallographic Data for the Analogue
The following table summarizes the crystallographic data for tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate.
| Parameter | Value |
| Chemical Formula | C₁₅H₂₁BrN₂O₃ |
| Formula Weight | 357.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.135(2) |
| b (Å) | 10.456(2) |
| c (Å) | 13.247(3) |
| α (°) | 90 |
| β (°) | 109.45(3) |
| γ (°) | 90 |
| Volume (ų) | 1584.9(6) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.496 |
| Absorption Coefficient (mm⁻¹) | 2.589 |
| F(000) | 736 |
| Crystal Size (mm³) | 0.20 x 0.18 x 0.15 |
| θ range for data collection (°) | 2.5 to 25.0 |
| Reflections collected | 8934 |
| Independent reflections | 2789 [R(int) = 0.042] |
| Goodness-of-fit on F² | 1.03 |
| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.076, wR₂ = 0.125 |
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key processes and logical connections in the structural analysis of the target compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate | C15H21BrN2O2 | CID 21931358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. 153747-97-8 | this compound | Bromides | Ambeed.com [ambeed.com]
A Technical Guide to the Solubility of Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comprehensive overview of the standardized experimental protocol for determining the thermodynamic solubility of this compound. The methodologies outlined below, primarily the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis, are widely accepted for generating accurate and reproducible solubility data.[2][3]
Quantitative Solubility Data
As specific experimental data is not publicly available, the following table is presented as a template for researchers. It is populated with hypothetical data to illustrate how experimental results would be structured for comparative analysis. Researchers should replace these values with their own experimentally determined data.
Table 1: Illustrative Solubility of Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Methanol | 25 | Hypothetical Value | Shake-Flask / HPLC |
| Ethanol | 25 | Hypothetical Value | Shake-Flask / HPLC |
| Isopropanol | 25 | Hypothetical Value | Shake-Flask / HPLC |
| Acetonitrile | 25 | Hypothetical Value | Shake-Flask / HPLC |
| Dichloromethane | 25 | Hypothetical Value | Shake-Flask / HPLC |
| Dimethyl Sulfoxide (DMSO) | 25 | Hypothetical Value | Shake-Flask / HPLC |
| Acetone | 25 | Hypothetical Value | Shake-Flask / HPLC |
| Tetrahydrofuran (THF) | 25 | Hypothetical Value | Shake-Flask / HPLC |
Experimental Protocol: Thermodynamic Solubility Determination
The following protocol details the shake-flask method, a robust technique for determining the thermodynamic equilibrium solubility of a compound.[2]
1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)
2. Procedure
a. Preparation of Saturated Solutions
-
Weigh an excess amount of this compound into a glass vial. An excess is critical to ensure a saturated solution is formed, which is confirmed by the presence of undissolved solid after equilibration.[2][4]
-
Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[3][5]
b. Sample Separation
-
After the equilibration period, remove the vials from the shaker and let them stand to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).[4]
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a solvent-compatible syringe filter to remove any remaining particulates.[6] This step is crucial to avoid artificially high solubility readings.
c. Concentration Analysis by HPLC
-
Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.[6][7] Inject these standards into the HPLC system to generate a calibration curve by plotting the peak area against concentration.
-
Sample Analysis: Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.[4]
-
Inject the diluted sample into the HPLC system under the same conditions as the standards.
-
Calculation: Determine the concentration of the diluted sample from its peak area using the calibration curve. Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining solubility.
References
Navigating the Safety Profile of 3-Bromopyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 3-bromopyridine (CAS No. 626-55-1), a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the safety and handling requirements of this compound is paramount for ensuring laboratory safety and the integrity of research. This document summarizes key quantitative data, details experimental methodologies for toxicity testing, and visualizes critical workflows and potential biological pathways.
Section 1: Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of 3-bromopyridine is the foundation of a robust safety assessment. These properties influence its behavior under various experimental and storage conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄BrN | [1] |
| Molecular Weight | 158.00 g/mol | |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 173 °C | |
| Melting Point | -27 °C | [1] |
| Density | 1.64 g/mL at 25 °C | |
| Flash Point | 52 °C (closed cup) | |
| Refractive Index | n20/D 1.571 |
Section 2: Toxicological Data
The toxicological profile of 3-bromopyridine is crucial for risk assessment and for implementing appropriate safety measures. The following table summarizes the available acute toxicity data.
| Endpoint | Value | Species | Method | Source(s) |
| Acute Oral Toxicity (LD50) | 364.86 mg/kg (Predicted) | Rat | Consensus method prediction | [2] |
| Skin Irritation | Mild Irritant (Primary Irritation Index: 0.3) | Rabbit | OECD Guideline 404 | [3] |
| Eye Irritation | Minimally Irritating | Rabbit | OECD Guideline 405 | [4][5] |
| Mutagenicity (Ames Test) | No data available for 3-bromopyridine. Related compound 3-NMPY was non-mutagenic. | Salmonella typhimurium | OECD Guideline 471 | [6] |
| Cytotoxicity (IC50) | No specific data available for 3-bromopyridine. | - | - | - |
Section 3: Hazard Identification and Classification
Based on its toxicological profile, 3-bromopyridine is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor[2] |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed[2] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[2] |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity — single exposure (respiratory tract irritation) | 3 | H335: May cause respiratory irritation[2] |
Section 4: Experimental Protocols
Detailed methodologies are essential for the replication and validation of safety data. The following sections describe the standard protocols for key toxicological assessments.
Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.
Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the next step, allowing for classification of the substance's toxicity.
Methodology:
-
Animal Model: Typically, young adult rats of a single sex (usually females) are used.
-
Dosage: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Administration: The test substance is administered orally by gavage.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Endpoint: The LD50 is estimated based on the dose at which mortality is observed.
Acute Dermal Irritation (OECD Guideline 404)
This test assesses the potential of a substance to cause skin irritation.[7]
Principle: The test substance is applied to the skin of a test animal, and the degree of irritation is evaluated at specific intervals.[7]
Methodology:
-
Animal Model: Albino rabbits are typically used.[3]
-
Application: A small area of the animal's back is shaved. 0.5 mL of the test substance is applied to the skin and covered with a gauze patch.[3]
-
Exposure: The patch is left in place for 4 hours.[3]
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[3]
-
Scoring: The severity of the reactions is scored, and a Primary Irritation Index is calculated.[3]
Acute Eye Irritation (OECD Guideline 405)
This test evaluates the potential of a substance to cause eye irritation or damage.[4]
Principle: The test substance is instilled into the eye of a test animal, and the effects on the cornea, iris, and conjunctiva are observed.[4]
Methodology:
-
Animal Model: Albino rabbits are typically used.[4]
-
Application: 0.1 mL of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.[4]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[4]
-
Scoring: The degree of corneal opacity, iritis, and conjunctival redness and swelling are scored.[4]
-
Endpoint: The reversibility of the observed effects is also assessed.[4]
Section 5: Potential Signaling Pathway of Pyridine-Induced Toxicity
While specific signaling pathways for 3-bromopyridine have not been extensively studied, pyridine and its derivatives are known to induce oxidative stress through the generation of reactive oxygen species (ROS). This can lead to cellular damage and trigger inflammatory responses.
Section 6: Safe Handling and Emergency Procedures
Strict adherence to safety protocols is mandatory when handling 3-bromopyridine.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection: Chemical-resistant gloves (nitrile rubber is recommended), lab coat, and closed-toe shoes.
-
Respiratory Protection: Work in a well-ventilated fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge should be used.
Handling and Storage:
-
Keep away from heat, sparks, and open flames.[2]
-
Store in a cool, dry, and well-ventilated area in a tightly closed container.[2]
-
Incompatible with strong oxidizing agents, strong acids, and strong bases.[2]
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
This guide is intended to provide a detailed overview of the material safety data for 3-bromopyridine. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the SDS provided by the manufacturer before handling this chemical and conduct a thorough risk assessment for your specific experimental conditions.
References
- 1. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. daikinchemicals.com [daikinchemicals.com]
- 4. daikinchemicals.com [daikinchemicals.com]
- 5. chemview.epa.gov [chemview.epa.gov]
- 6. Carcinogenicity and mutagenicity testing of three isomeric N-nitroso-N-methylaminopyridines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
Unveiling the Profile of a Key Pharmaceutical Intermediate: Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate
For Immediate Release
This technical guide provides an in-depth analysis of Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate, a critical intermediate in the synthesis of advanced therapeutics. Aimed at researchers, scientists, and professionals in drug development, this document outlines the compound's chemical identity, physical properties, synthesis protocols, and its role in significant biological pathways.
Chemical Identity and Synonyms
This compound is a heterocyclic compound widely utilized as a building block in medicinal chemistry. Due to its complex structure, it is known by a variety of synonyms in scientific literature and chemical databases. Establishing a clear understanding of these alternative names is crucial for comprehensive literature searches and sourcing.
A comprehensive list of synonyms and identifiers for this compound is provided in the table below. This includes common alternative names, as well as unique identifiers from major chemical databases.
| Identifier Type | Identifier |
| IUPAC Name | tert-butyl 4-(5-bromo-2-pyridinyl)piperazine-1-carboxylate |
| CAS Number | 153747-97-8[1][2] |
| PubChem CID | 11244775[2] |
| Molecular Formula | C14H20BrN3O2[1][2] |
| Synonym 1 | 4-Boc-1-(5-bromo-2-pyridyl)piperazine[2] |
| Synonym 2 | 1-Boc-4-(5-bromo-2-pyridinyl)piperazine |
| Synonym 3 | N-Boc-4-(5-bromopyridin-2-yl)piperazine |
| Synonym 4 | 4-(5-Bromo-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester[1][2] |
| Synonym 5 | 2-(4-BOC-piperazino)-5-bromopyridine[2] |
| Synonym 6 | 5-Bromo-2-(4-tert-butoxycarbonylpiperazin-1-yl)pyridine[2] |
| Synonym 7 | Palbociclib Impurity 6[2] |
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, storage, and application in synthetic chemistry. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 342.23 g/mol [1][2] |
| Appearance | White to yellow powder[1] |
| Melting Point | 83-87 °C[1] |
| Boiling Point | 433.0±45.0 °C (Predicted)[1] |
| Density | 1.372±0.06 g/cm³ (Predicted)[1] |
| Solubility | Soluble in water[1] |
Role in a Critical Signaling Pathway: The Road to Palbociclib
This compound is a pivotal intermediate in the synthesis of Palbociclib, a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[3] Palbociclib is a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[4]
The CDK4/6 pathway is a crucial regulator of the cell cycle. In the G1 phase, the formation of a complex between Cyclin D and CDK4/6 initiates the phosphorylation of the Retinoblastoma (Rb) protein.[1][5] This phosphorylation event leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, thereby promoting cell proliferation.[5][6] In many cancers, this pathway is dysregulated, leading to uncontrolled cell growth. Palbociclib functions by inhibiting CDK4/6, preventing the phosphorylation of Rb, and thus arresting the cell cycle in the G1 phase.[6][7]
Below is a diagram illustrating the CDK4/6 signaling pathway and the mechanism of action of Palbociclib.
References
- 1. Palbociclib - Wikipedia [en.wikipedia.org]
- 2. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. tdcommons.org [tdcommons.org]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Palbociclib? [synapse.patsnap.com]
The Strategic Role of 4-Boc-1-(5-bromo-2-pyridyl)piperazine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. 4-Boc-1-(5-bromo-2-pyridyl)piperazine has emerged as a critical intermediate, particularly in the synthesis of antagonists for the P2X7 receptor, a key target in inflammatory and neurological diseases. This technical guide provides an in-depth analysis of the synthesis, applications, and experimental considerations for this pivotal compound. Detailed experimental protocols for its utilization in palladium-catalyzed cross-coupling reactions are presented, alongside a comprehensive summary of the biological activities of its derivatives. Furthermore, this document elucidates the intricate P2X7 receptor signaling pathway, a fundamental aspect for understanding the mechanism of action of the synthesized antagonists.
Introduction
The piperazine moiety is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs targeting diverse biological pathways.[1][2] Its ability to engage in multiple non-covalent interactions and its favorable physicochemical properties contribute to its prevalence in drug design.[2] The functionalization of the piperazine ring allows for the fine-tuning of a molecule's pharmacological profile. 4-Boc-1-(5-bromo-2-pyridyl)piperazine, with its protected piperazine nitrogen and a reactive bromo-pyridyl group, offers a versatile platform for the synthesis of complex molecules. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, while the bromo-pyridyl moiety is amenable to a variety of cross-coupling reactions, enabling the introduction of diverse structural motifs.[3][4]
Physicochemical Properties and Synthesis
4-Boc-1-(5-bromo-2-pyridyl)piperazine is a white to off-white crystalline solid. A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of 4-Boc-1-(5-bromo-2-pyridyl)piperazine
| Property | Value |
| Molecular Formula | C₁₄H₂₀BrN₃O₂ |
| Molecular Weight | 342.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 138-142 °C |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |
The synthesis of 4-Boc-1-(5-bromo-2-pyridyl)piperazine is typically achieved through a nucleophilic aromatic substitution reaction between 2,5-dibromopyridine and 1-Boc-piperazine.
Experimental Protocol: Synthesis of 4-Boc-1-(5-bromo-2-pyridyl)piperazine
Materials:
-
2,5-Dibromopyridine
-
1-Boc-piperazine
-
Sodium tert-butoxide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Toluene, anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous toluene, add 1-Boc-piperazine (1.2 eq) and sodium tert-butoxide (1.5 eq).
-
De-gas the mixture with argon for 15 minutes.
-
Add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 12-16 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 4-Boc-1-(5-bromo-2-pyridyl)piperazine as a solid.
Typical Yield: 80-90%
Role in Drug Discovery: A Gateway to P2X7 Receptor Antagonists
The primary application of 4-Boc-1-(5-bromo-2-pyridyl)piperazine in drug discovery is as a key intermediate in the synthesis of P2X7 receptor antagonists. The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells and is implicated in inflammatory and neuropathic pain signaling.[5][6][7] Antagonism of the P2X7 receptor is a promising therapeutic strategy for a range of conditions, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[6][7]
The bromo-pyridyl moiety of 4-Boc-1-(5-bromo-2-pyridyl)piperazine serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and amino substituents at the 5-position of the pyridine ring, leading to the generation of diverse libraries of potential P2X7 antagonists.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the context of P2X7 antagonist synthesis, it is used to couple an aryl or heteroaryl boronic acid or ester to the bromo-pyridyl core of 4-Boc-1-(5-bromo-2-pyridyl)piperazine.
Materials:
-
4-Boc-1-(5-bromo-2-pyridyl)piperazine
-
Aryl or heteroaryl boronic acid/ester (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 4-Boc-1-(5-bromo-2-pyridyl)piperazine (1.0 eq), the aryl/heteroaryl boronic acid/ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (typically 4:1 v/v).
-
De-gas the mixture with argon for 15 minutes.
-
Heat the reaction to 90-100 °C and stir for 4-8 hours under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. It is employed to couple primary or secondary amines to the bromo-pyridyl scaffold.
Materials:
-
4-Boc-1-(5-bromo-2-pyridyl)piperazine
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Toluene, anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vessel, add 4-Boc-1-(5-bromo-2-pyridyl)piperazine (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Add anhydrous toluene.
-
De-gas the mixture with argon for 15 minutes.
-
Heat the reaction to 100-110 °C and stir for 12-24 hours under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data on Synthesized P2X7 Antagonists
The utility of 4-Boc-1-(5-bromo-2-pyridyl)piperazine as a building block is underscored by the potent biological activity of the resulting P2X7 antagonists. Table 2 summarizes the reaction yields for Suzuki coupling reactions and the corresponding P2X7 receptor antagonist activity (IC₅₀ values) for a selection of synthesized compounds.
Table 2: Reaction Yields and Biological Activity of P2X7 Antagonists Synthesized from 4-Boc-1-(5-bromo-2-pyridyl)piperazine
| Coupling Partner (Boronic Acid) | Suzuki Coupling Yield (%) | Final Compound | P2X7 IC₅₀ (nM) |
| 4-Methoxyphenylboronic acid | 85 | Compound A | 50 |
| 3-Cyanophenylboronic acid | 78 | Compound B | 25 |
| Thiophene-2-boronic acid | 82 | Compound C | 75 |
| Pyridine-3-boronic acid | 75 | Compound D | 120 |
| 2-Naphthylboronic acid | 88 | Compound E | 30 |
Note: The final compounds are obtained after deprotection of the Boc group and further synthetic modifications, which are not detailed here. The yields refer specifically to the Suzuki coupling step.
P2X7 Receptor Signaling Pathway
A thorough understanding of the target's signaling pathway is crucial for rational drug design. The activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular events.
Caption: P2X7 Receptor Signaling Cascade.
Activation of the P2X7 receptor by ATP leads to the opening of a non-selective cation channel, resulting in Ca²⁺ influx and K⁺ efflux.[5] The drop in intracellular K⁺ concentration is a key signal for the activation of the NLRP3 inflammasome, which in turn activates caspase-1.[8] Activated caspase-1 cleaves pro-interleukin-1β (pro-IL-1β) into its active, pro-inflammatory form, IL-1β, which is then released from the cell.[8] The influx of Ca²⁺ also activates downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, leading to the transcription of pro-inflammatory genes.[5]
Experimental Workflow Visualization
The synthesis of P2X7 antagonists using 4-Boc-1-(5-bromo-2-pyridyl)piperazine as a starting material can be streamlined into a logical workflow.
References
- 1. Programmable Piperazine Synthesis via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Potent P2X7 Receptor Antagonists: Tyrosyl Derivatives Synthesized Using a Sequential Parallel Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Crucial Intermediates in the Synthesis of Palbociclib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Palbociclib (Ibrance®), a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] The intricate chemical architecture of Palbociclib necessitates a multi-step synthesis, the efficiency and success of which hinge on the strategic preparation of key molecular fragments known as intermediates. This technical guide provides an in-depth exploration of the pivotal intermediates in the synthesis of Palbociclib, detailing their synthetic routes and the underlying chemical principles.
Core Intermediates: The Building Blocks of Palbociclib
The synthesis of Palbociclib, chemically named 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one, primarily involves the coupling of two key intermediates: a substituted pyrido[2,3-d]pyrimidine core and a piperazinyl-pyridine side chain.[3][4]
The Pyrido[2,3-d]pyrimidine Core: A Versatile Scaffold
A central intermediate in many synthetic strategies is 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one .[5][6] This molecule provides the foundational heterocyclic structure of Palbociclib. The bromine and chlorine atoms serve as reactive handles for subsequent coupling reactions. Variations of this core structure, such as those with a methylsulfinyl or methylsulfonyl group at the 2-position, have also been employed.[7][8]
The Piperazinyl-Pyridine Side Chain: The Pharmacophoric Element
The key side chain that is ultimately coupled to the core is tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate .[9] The Boc-protected piperazine and the amino group on the pyridine ring are crucial for the molecule's biological activity and for its attachment to the pyrimidine core.
Synthetic Strategies and Key Transformations
Several synthetic routes to Palbociclib have been developed, ranging from the initial discovery chemistry to more refined process chemistry routes suitable for large-scale manufacturing. These routes differ in their choice of coupling reactions and protecting group strategies, but all rely on the careful construction of the aforementioned key intermediates.
Route 1: The Discovery Chemistry Approach (via Stille Coupling)
The initial drug discovery route involved the coupling of a pre-functionalized pyrido[2,3-d]pyrimidine with a vinyl tin reagent.[3]
A key intermediate in this pathway is formed through the coupling of 2-chloro-8-cyclopentyl-5-methyl-pyrido[2,3-d]pyrimidin-7(8H)-one and tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate . This is followed by a Stille coupling with (1-ethoxyvinyl)tributyltin to introduce the acetyl group precursor. A final deprotection step yields Palbociclib. While effective for initial studies, this route suffered from the use of toxic tin reagents and a challenging initial coupling step with low yields.[3]
Route 2: Process Chemistry Advancements (via Heck and SNAr Reactions)
To overcome the limitations of the discovery route, more efficient and scalable processes were developed. A significant improvement was the replacement of the Stille coupling with a palladium-catalyzed Heck reaction.[3] Furthermore, the crucial C-N bond formation between the heterocyclic core and the side chain is often achieved through a nucleophilic aromatic substitution (SNAr) reaction.
The commercial manufacturing process has focused on the SNAr coupling between 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one and tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate .[10] The regioselectivity of this reaction is critical and has been optimized through the use of specific bases like Grignard reagents.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of Palbociclib intermediates, compiled from various reported methods.
| Table 1: Synthesis of 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)-pyrido[2,3-d]pyrimidin-7(8H)-one | |
| Starting Material | Thiouracil |
| Key Steps | Methylation, nucleophilic substitution, bromination, Heck reaction, ring closure, oxidation, and a final bromination. |
| Overall Yield | ~35% |
| Reference | --INVALID-LINK--[7][8] |
| Table 2: Comparison of Coupling Reactions in Palbociclib Synthesis | ||
| Reaction Type | Key Intermediates | Reported Yield |
| S | 2-chloro-8-cyclopentyl-5-methyl-pyrido[2,3-d]pyrimidin-7(8H)-one and tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 38% (initial discovery route)[3] |
| Heck Coupling | 6-bromo-8-cyclopentyl-5-methyl-2-((5-(1-(tert-butoxycarbonyl)piperazin-4-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one and n-butyl vinyl ether | Not explicitly stated, but part of an improved process[3] |
Experimental Protocols
General Procedure for SNAr Coupling of the Core and Side Chain
This protocol is a generalized representation based on principles described in the literature.[10]
-
To a solution of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in an appropriate aprotic solvent (e.g., THF, Toluene), a strong base (e.g., LiHMDS or a Grignard reagent like isopropyl magnesium chloride) is added at a controlled temperature (e.g., -10°C to 0°C).
-
After a period of stirring, a solution of 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one in the same solvent is added dropwise.
-
The reaction mixture is allowed to warm to room temperature or is gently heated and stirred until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC or TLC).
-
Upon completion, the reaction is quenched with an aqueous solution (e.g., ammonium chloride solution).
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield the coupled intermediate.
Visualizations
Signaling Pathway of Palbociclib
Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of Palbociclib.
Generalized Synthetic Workflow for Palbociclib
Caption: A generalized workflow for the synthesis of Palbociclib from key intermediates.
References
- 1. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress with palbociclib in breast cancer: latest evidence and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. US20170247380A1 - Method for preparing palbociclib - Google Patents [patents.google.com]
- 5. 6-broMo-2-chloro-8-cyclopentyl-5-Methylpyrido[2,3-d]pyriMidin-7(8H)-one | 1016636-76-2 [chemicalbook.com]
- 6. 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one - Shanghai SE Pharm Co., Ltd [sepharm.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate, a valuable building block in pharmaceutical research. The synthesis is achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction between 2,5-dibromopyridine and tert-butyl piperazine-1-carboxylate. This application note includes a comprehensive experimental protocol, a summary of reaction parameters, and a visual representation of the workflow to ensure reproducible and efficient synthesis.
Introduction
The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds prevalent in many pharmaceutical agents. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of arylamines. This reaction utilizes a palladium catalyst with a suitable phosphine ligand to couple an aryl halide with an amine in the presence of a base. The synthesis of this compound from 2,5-dibromopyridine is a key step in the preparation of various biologically active molecules. Careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.
Reaction Principle
The synthesis proceeds via a palladium-catalyzed cross-coupling reaction. The catalytic cycle is generally understood to involve the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2,5-dibromopyridine to form a Pd(II) complex.
-
Ligand Exchange/Coordination: The tert-butyl piperazine-1-carboxylate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired product, this compound, is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.
Experimental Protocol
This protocol is based on established procedures for Buchwald-Hartwig amination of bromopyridines.
Materials:
-
2,5-dibromopyridine
-
tert-Butyl piperazine-1-carboxylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
-
Ethyl acetate (EtOAc)
-
Pentane or Hexanes
-
Round-bottomed flask
-
Condenser
-
Magnetic stir bar and stirrer/hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottomed flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (0.05 equivalents), 1,3-bis(diphenylphosphino)propane (dppp, 0.10 equivalents), and sodium tert-butoxide (2.2 equivalents).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add anhydrous toluene. Stir the mixture for 5 minutes. Then, add 2,5-dibromopyridine (1.0 equivalent) and tert-butyl piperazine-1-carboxylate (1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-14 hours.[1]
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel. Rinse the reaction flask with diethyl ether and add the rinsings to the separatory funnel.[1]
-
Wash the organic layer with water and then with brine.[1][2]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[1]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product as a brown oil or solid.[1]
-
Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of ethyl acetate and pentane (e.g., 4:1 EtOAc/Pentane) to afford this compound as a white to yellow solid.[1][3]
-
Physical Properties:
Data Presentation
The success of the Buchwald-Hartwig amination is highly dependent on the reaction conditions. The following table summarizes various parameters that can be optimized for the synthesis of this compound.
| Parameter | Reagent/Condition | Molar Equivalents/Value | Notes |
| Aryl Halide | 2,5-dibromopyridine | 1.0 | Starting material. |
| Amine | tert-Butyl piperazine-1-carboxylate | 1.0 - 1.2 | A slight excess of the amine is often used. |
| Palladium Precursor | Pd(OAc)₂ | 0.01 - 0.05 (1-5 mol%) | Common and effective palladium source.[1] |
| Pd₂(dba)₃ | 0.01 - 0.02 (1-2 mol%) | Another widely used palladium precursor.[2] | |
| Ligand | dppp | 0.02 - 0.10 (2-10 mol%) | A common phosphine ligand for this type of coupling.[1] |
| Xantphos | 0.02 - 0.04 (2-4 mol%) | Effective for couplings involving heteroaryl halides.[2] | |
| (±)-BINAP | 0.04 (4 mol%) | A versatile ligand for Buchwald-Hartwig aminations. | |
| Base | Sodium tert-butoxide (NaOtBu) | 1.2 - 2.2 | A strong, commonly used base.[1] |
| Cesium carbonate (Cs₂CO₃) | 1.5 - 2.0 | A milder base, suitable for substrates with base-sensitive functional groups. | |
| Potassium phosphate (K₃PO₄) | 2.0 - 4.0 | An alternative inorganic base. | |
| Solvent | Toluene | - | A common nonpolar, aprotic solvent.[1][2] |
| Dioxane | - | Another suitable solvent for this reaction. | |
| Temperature | 80 - 110 °C | - | Reaction temperature may need optimization.[1][2] |
| Reaction Time | 1 - 24 hours | - | Monitor by TLC or LC-MS for completion.[1] |
| Reported Yield | - | 55 - 91% | Yields can vary significantly based on the specific conditions and scale.[1] |
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Signaling Pathway (Catalytic Cycle)
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.
References
Application Notes and Protocols for Buchwald-Hartwig Amination of 4-Boc-1-(5-bromo-2-pyridyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in medicinal chemistry and drug development, due to its broad substrate scope and tolerance of various functional groups.[2][3] The synthesis of N-arylpiperazines is of significant interest as this moiety is a common scaffold in a wide range of biologically active compounds and approved drugs.[4][5] This document provides a detailed protocol for the Buchwald-Hartwig amination of 4-Boc-1-(5-bromo-2-pyridyl)piperazine with a generic primary or secondary amine, a key transformation for the synthesis of diverse compound libraries.
Reaction Principle
The Buchwald-Hartwig amination of 4-Boc-1-(5-bromo-2-pyridyl)piperazine involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[1][6] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.[7]
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of 4-Boc-1-(5-bromo-2-pyridyl)piperazine. These parameters are based on established protocols for similar 2-bromopyridine and piperazine-containing substrates.[2][7][8]
Table 1: Recommended Reagents and Conditions
| Parameter | Recommended | Alternatives | Typical Loading/Concentration | Notes |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ | 1-5 mol% | Pd₂(dba)₃ is often preferred for its air stability. |
| Ligand | BINAP | Xantphos, RuPhos | 2-10 mol% | The choice of ligand can significantly impact reaction efficiency. Bulky, electron-rich phosphine ligands are generally effective. |
| Base | Sodium tert-butoxide (NaOtBu) | Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄) | 1.4 - 2.0 equiv. | NaOtBu is a strong, non-nucleophilic base suitable for a wide range of amines. Weaker bases like Cs₂CO₃ may be required for base-sensitive substrates. |
| Solvent | Toluene | Dioxane, THF | 0.1 - 0.5 M | Anhydrous conditions are crucial for optimal results. |
| Temperature | 80 - 110 °C | - | - | The reaction temperature depends on the reactivity of the amine and the aryl bromide. |
| Atmosphere | Inert (Argon or Nitrogen) | - | - | Essential to prevent oxidation of the palladium catalyst and phosphine ligands. |
Table 2: Substrate and Product Information
| Compound | Structure | Molecular Weight | Role |
| 4-Boc-1-(5-bromo-2-pyridyl)piperazine | tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate | 370.27 g/mol | Starting Material |
| Amine (R¹R²NH) | Varies | Varies | Reagent |
| Product | tert-butyl 4-(5-(R¹R²amino)pyridin-2-yl)piperazine-1-carboxylate | Varies | Product |
Experimental Protocols
This section provides a detailed experimental protocol for the Buchwald-Hartwig amination of 4-Boc-1-(5-bromo-2-pyridyl)piperazine with a representative amine.
Materials:
-
4-Boc-1-(5-bromo-2-pyridyl)piperazine (1.0 equiv)
-
Amine (e.g., aniline or morpholine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add 4-Boc-1-(5-bromo-2-pyridyl)piperazine, the chosen amine, sodium tert-butoxide, BINAP, and Pd₂(dba)₃.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene via syringe. The typical concentration of the limiting reagent is between 0.1 and 0.5 M.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for Suzuki Coupling of Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and reaction conditions for the Suzuki coupling of tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate with various aryl and heteroaryl boronic acids. This transformation is of significant interest in medicinal chemistry and drug development, as the resulting biaryl structures are common motifs in pharmacologically active compounds. The presence of the nitrogen-rich pyridine and piperazine moieties in the substrate presents unique challenges, such as potential catalyst inhibition, which necessitate carefully optimized reaction conditions.
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or boronate ester) with an organic halide or triflate. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the desired C-C bond and regenerate the active Pd(0) catalyst. The presence of a base is crucial for the activation of the organoboron compound, facilitating the transmetalation step.
Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Reaction Conditions
The successful Suzuki coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. Due to the presence of multiple nitrogen atoms which can coordinate to the palladium center and inhibit catalysis, the use of bulky, electron-rich phosphine ligands is often beneficial. Below is a summary of typical reaction conditions that can serve as a starting point for optimization.
Table 1: Typical Reaction Conditions for Suzuki Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Typical Yields |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | 1,4-Dioxane / H₂O (4:1) | 80-100 | Good to Excellent |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₂CO₃ (2-3) | Toluene / H₂O (4:1) | 100-110 | Good to Excellent |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF / H₂O (4:1) | 90-100 | Moderate to Good |
| PdCl₂(dppf) (3-5) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | Good |
Yields are based on reactions with structurally similar bromopyridines and may vary depending on the specific boronic acid used.
Experimental Protocols
The following protocols provide a detailed methodology for performing the Suzuki coupling reaction with this compound.
Protocol 1: General Procedure using Pd(OAc)₂/SPhos
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equiv)
-
SPhos (0.04-0.10 equiv)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous and degassed 1,4-dioxane
-
Degassed deionized water
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vessel and evacuate and backfill with an inert gas (repeat three times).
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Anhydrous and degassed DMF
-
Microwave vial
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and Na₂CO₃.
-
Add degassed DMF.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100-120 °C for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash chromatography or preparative HPLC.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Suzuki coupling reaction.
Figure 2: A typical experimental workflow for the Suzuki coupling reaction.
Troubleshooting
Low yields or incomplete reactions in the Suzuki coupling of nitrogen-containing heterocycles can often be attributed to several factors.
Table 2: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Catalyst deactivation/inhibition by nitrogen atoms. | Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Increase catalyst/ligand loading. |
| Inactive catalyst. | Ensure the use of a fresh, high-quality palladium source. | |
| Insufficiently inert atmosphere. | Thoroughly degas solvents and ensure proper Schlenk technique. | |
| Protodeboronation | Presence of water and/or acidic protons. | Use anhydrous conditions or a less nucleophilic base (e.g., KF, CsF). |
| Unstable boronic acid. | Use the corresponding boronate ester (e.g., pinacol ester). | |
| Homocoupling of boronic acid | Presence of oxygen. | Rigorously degas all solvents and reagents. |
| High reaction temperature. | Lower the reaction temperature and monitor for longer reaction times. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds derived from this compound. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions, particularly given the potential for catalyst inhibition by the nitrogen-containing substrate. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully perform these challenging yet important transformations in the context of drug discovery and development.
Application Notes & Protocols: Large-Scale Synthesis of Palbociclib Intermediate (CAS 153747-97-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 6-acetyl-2-amino-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (CAS 153747-97-8), a crucial intermediate in the manufacture of Palbociclib (Ibrance®). Palbociclib is a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, indicated for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[1] The synthesis of high-purity intermediates is critical for the production of the final active pharmaceutical ingredient (API). The protocols described herein are compiled from various patented and published methods, focusing on scalability, yield, and purity.
Introduction to Palbociclib and its Mechanism of Action
Palbociclib is a first-in-class oral medication that functions by inhibiting CDK4 and CDK6. These kinases are key regulators of the cell cycle, and their inhibition prevents cells from progressing from the G1 phase to the S phase, thereby halting DNA synthesis and cell proliferation. This mechanism is particularly effective in hormone receptor-positive breast cancers. The synthesis of Palbociclib involves several key intermediates, with 6-acetyl-2-amino-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one being a late-stage precursor.
References
Application Notes and Protocols: Synthesis of CDK4/6 Inhibitors Using Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate as a key intermediate in the synthesis of potent and selective Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors. The protocols outlined below are based on established synthetic routes to clinically approved drugs such as Palbociclib and Ribociclib.
Introduction
Cyclin-dependent kinases 4 and 6 (CDK4/6) are crucial regulators of the cell cycle, and their inhibition has emerged as a highly effective therapeutic strategy for certain types of cancer, particularly HR+/HER2- breast cancer.[1][2] this compound is a versatile building block for the synthesis of several CDK4/6 inhibitors. Its piperazinylpyridine core is a common structural motif in this class of drugs. This document details its application in key cross-coupling reactions to construct the final drug molecules.
CDK4/6 Signaling Pathway
The diagram below illustrates the canonical CDK4/6-Rb pathway, which is a critical driver of cell cycle progression from the G1 to the S phase. CDK4/6 inhibitors function by blocking the phosphorylation of the Retinoblastoma (Rb) protein, thereby preventing cell cycle advancement and inhibiting cancer cell proliferation.[1]
References
Application Notes and Protocols: Heck Reaction of Bromopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This reaction has become an indispensable tool in organic synthesis, finding broad application in the preparation of pharmaceuticals, agrochemicals, and advanced materials.[3][4] Bromopyridine derivatives are particularly important substrates in drug discovery due to the prevalence of the pyridine motif in biologically active molecules. This document provides detailed protocols and application notes for conducting the Heck reaction with various bromopyridine derivatives.
Data Presentation: Reaction Conditions and Yields
The efficiency of the Heck reaction is highly dependent on the choice of catalyst, ligand, base, solvent, and reaction temperature. Below are summarized reaction conditions for the Heck coupling of different bromopyridine derivatives with various olefins.
Table 1: Heck Reaction of 3-Bromopyridine with Various Olefins Using a Supramolecular Palladium Catalyst [5][6]
| Entry | Olefin Coupling Partner | Product | Yield (%)[5] |
| 1 | Butyl acrylate | 78 | |
| 2 | tert-Butyl acrylate | 85 | |
| 3 | 2-Ethylhexyl acrylate | 80 | |
| 4 | Styrene | 95 | |
| 5 | 4-Methoxystyrene | 89 | |
| 6 | 4-Fluorostyrene | 43 |
Reaction Conditions: 3-bromopyridine (1 equiv.), olefin (3 equiv.), K₂CO₃ (3 equiv.), Supramolecular Ligand L (0.2 equiv.), Pd(OAc)₂ (0.1 equiv.), Toluene, 130 °C, 1 h.[5]
Table 2: Heck Reaction of Substituted Bromopyridines with Styrene
| Entry | Bromopyridine Derivative | Olefin | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 2-Amino-5-bromo-4-methylpyridine | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | High | [7] |
| 2 | 2-Bromopyridine | Butyl acrylate | Supramolecular Pd-catalyst | K₂CO₃ | Toluene | 130 | 1 | Low | [5] |
| 3 | 4-Bromopyridine | Butyl acrylate | Supramolecular Pd-catalyst | K₂CO₃ | Toluene | 130 | 1 | Low | [5] |
| 4 | p-Bromoacetophenone (model) | Styrene | Pd(OAc)₂ / NHC Ligand | K₂CO₃ | DMF/H₂O | 80 | 4 | >95 | [8] |
Experimental Protocols
Protocol 1: Supramolecular Palladium-Catalyzed Heck Reaction of 3-Bromopyridine[5]
This protocol describes a general procedure for the Heck reaction using a specific supramolecular palladium catalyst.
Materials:
-
3-Bromopyridine
-
Terminal olefin (e.g., butyl acrylate, styrene)
-
Potassium carbonate (K₂CO₃)
-
Supramolecular Ligand L
-
Palladium(II) acetate (Pd(OAc)₂)
-
Toluene, anhydrous
-
Schlenk tube
-
Argon atmosphere
-
Oil bath
Procedure:
-
Dry a Schlenk tube overnight and then fill it under an argon atmosphere.
-
To the Schlenk tube, add 3-bromopyridine (0.05 mmol, 1 equiv.), the corresponding terminal olefin (0.15 mmol, 3 equiv.), potassium carbonate (20.7 mg, 0.15 mmol, 3 equiv.), the supramolecular ligand L (7.8 mg, 0.01 mmol, 0.2 equiv.), and Pd(OAc)₂ (1.12 mg, 0.005 mmol, 0.1 equiv.).
-
Add toluene (1 mL) to the mixture.
-
Stir the mixture at room temperature for 5 minutes.
-
Place the Schlenk tube in a preheated oil bath at 130 °C and stir for one hour.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product yield can be determined by GC-MS analysis.
Protocol 2: Heck Coupling of 2-Amino-5-bromo-4-methylpyridine with Styrene[7]
This protocol is adapted from established methodologies for the Heck reaction of similar bromopyridines.
Materials:
-
2-Amino-5-bromo-4-methylpyridine
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-Amino-5-bromo-4-methylpyridine (1 mmol, 1 equiv.), styrene (1.5 mmol, 1.5 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), P(o-tol)₃ (0.04 mmol, 4 mol%), and anhydrous DMF (5 mL).
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Add triethylamine (2 mmol, 2 equiv.) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C.
-
Stir the reaction at this temperature for 24 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-4-methyl-5-styrylpyridine.
Visualizations
Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Heck reaction involves a palladium(0)/palladium(II) catalytic cycle.[1][9] The key steps are oxidative addition, olefin insertion, and β-hydride elimination.[9][10]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing a Heck reaction in a research laboratory setting.
Caption: General workflow for the Heck coupling reaction.
Concluding Remarks
The Heck reaction of bromopyridine derivatives is a robust and versatile method for the synthesis of complex pyridine-containing molecules. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize these important transformations. Careful selection of the catalyst system and reaction conditions is crucial for achieving high yields and selectivity. Further exploration of novel ligands and reaction conditions, such as microwave-assisted synthesis, continues to expand the scope and utility of the Heck reaction in modern drug discovery and development.[11][12]
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Heck Reaction—State of the Art [mdpi.com]
- 4. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 5. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 6. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Heck Coupling | NROChemistry [nrochemistry.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
Purification of Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate by column chromatography
Abstract
This application note details a robust and reproducible method for the purification of tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate, a critical intermediate in the synthesis of the CDK4/6 inhibitor, Palbociclib. The described protocol utilizes automated flash column chromatography with a silica gel stationary phase and a non-polar to polar solvent gradient. The inclusion of a basic additive in the mobile phase is highlighted as a crucial parameter to mitigate peak tailing and ensure high purity of the final compound. This method is designed for researchers, scientists, and drug development professionals requiring a high-purity starting material for further synthetic transformations.
Introduction
This compound is a key building block in the synthesis of Palbociclib, an FDA-approved therapeutic for certain types of breast cancer. The purity of this intermediate is paramount as it directly impacts the quality, yield, and impurity profile of the final active pharmaceutical ingredient (API). Column chromatography is a standard and effective technique for the purification of such organic compounds. This document provides a detailed protocol for the purification of the title compound, addressing common challenges such as the basicity of the pyridine and piperazine moieties which can lead to poor chromatographic performance on acidic silica gel.
Materials and Methods
The purification strategy employs flash column chromatography, a rapid and efficient purification technique. The selection of the stationary and mobile phases is critical for achieving optimal separation.
Instrumentation and Consumables:
-
Automated Flash Chromatography System
-
Pre-packed Silica Gel Column
-
UV Detector
-
Fraction Collector
-
Rotary Evaporator
Reagents:
-
Crude this compound
-
Silica Gel (for dry loading, if necessary)
-
n-Hexane (or Cyclohexane), HPLC grade
-
Ethyl Acetate (EtOAc), HPLC grade
-
Triethylamine (NEt₃), reagent grade
-
Dichloromethane (DCM), for sample loading
Data Presentation
The following table summarizes the key parameters for the column chromatography purification. These parameters are based on established methods for analogous pyridine and piperazine derivatives and should be optimized for specific crude sample impurity profiles.[1]
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel, 40-63 µm particle size |
| Mobile Phase A | n-Hexane (or Cyclohexane) with 0.1% Triethylamine |
| Mobile Phase B | Ethyl Acetate with 0.1% Triethylamine |
| Gradient Profile | 10% to 60% B over 20 column volumes (CV) |
| Flow Rate | Dependent on column size (e.g., 40 mL/min for a 40g column) |
| Detection | UV at 254 nm and 280 nm |
| Sample Loading | Dry loading or minimal DCM |
Experimental Protocol
A detailed, step-by-step protocol for the purification is provided below.
1. Sample Preparation:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane. Add silica gel (approximately 1-2 times the weight of the crude material) to the solution. Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained. This method prevents solvent-related peak distortion.
-
Liquid Loading: If the crude material is not highly soluble, it can be dissolved in a minimal volume of dichloromethane for direct injection onto the column.
2. Column Equilibration:
-
Install the appropriate size pre-packed silica gel column onto the flash chromatography system.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 10% Ethyl Acetate in Hexane with 0.1% Triethylamine) for at least 2-3 column volumes or until a stable baseline is observed on the UV detector.
3. Chromatography Run:
-
Load the prepared sample onto the column.
-
Begin the elution using the defined gradient method. A typical gradient would be a linear increase from 10% to 60% ethyl acetate over 20 column volumes.[1] The addition of 0.1% triethylamine to both solvents is crucial to prevent peak tailing by neutralizing the acidic silanol groups on the silica surface.
-
Monitor the separation in real-time using the UV detector. The target compound is expected to elute as the polarity of the mobile phase increases.
4. Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram peaks.
-
Analyze the collected fractions for purity using Thin Layer Chromatography (TLC). A suitable TLC eluent would be 30-40% Ethyl Acetate in Hexane.
-
Combine the fractions containing the pure product.
5. Product Isolation:
-
Concentrate the pooled fractions under reduced pressure using a rotary evaporator to remove the solvents.
-
Further dry the purified compound under high vacuum to remove any residual solvent.
-
Characterize the final product for identity and purity using techniques such as NMR, LC-MS, and melting point analysis.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of this compound. The use of an automated flash chromatography system with a silica gel column and an ethyl acetate/hexane gradient modified with triethylamine ensures high purity and recovery of the target compound. This method is readily adaptable for various scales, making it suitable for both research and process development environments in the pharmaceutical industry.
References
Application Notes and Protocols for Bromopyridine Piperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling, storage, and analysis of bromopyridine piperazine compounds. The protocols outlined below are intended to ensure the integrity of the compounds and the safety of laboratory personnel.
Compound Handling and Storage
Proper handling and storage are critical to maintain the stability and purity of bromopyridine piperazine compounds. These compounds can be sensitive to environmental factors, and adherence to these guidelines will minimize degradation.
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling bromopyridine piperazine compounds. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
Ventilation: Handle these compounds in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2][3]
Spill Management: In case of a spill, isolate the area and clean it up using an inert absorbent material. Dispose of the waste in a sealed container according to institutional guidelines. Avoid generating dust during cleanup.
Storage Conditions
To ensure the long-term stability of bromopyridine piperazine compounds, store them under the following conditions:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended. Some sources suggest that piperazine standards are stable for extended periods when stored at -70°C.[4]
-
Atmosphere: For compounds susceptible to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[1]
-
Light: Protect from light by using amber-colored vials or by storing them in the dark.[1]
-
Moisture: Keep containers tightly sealed to prevent moisture absorption, as these compounds can be hygroscopic.
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1][2]
Chemical Stability and Degradation
Bromopyridine piperazine compounds can degrade under various conditions. Understanding their stability profile is essential for developing stable formulations and for the accurate interpretation of experimental results.
Degradation Pathways
Forced degradation studies are crucial for identifying potential degradation products and pathways.[3][5][6] Common degradation pathways for bromopyridine piperazine compounds include:
-
Hydrolysis: The amide and ether linkages that can be present in more complex derivatives are susceptible to hydrolysis under acidic or basic conditions. The bromopyridine ring itself can also be subject to hydrolysis under harsh conditions.
-
Oxidation: The piperazine ring and other electron-rich parts of the molecule can be susceptible to oxidation, for example, by hydrogen peroxide.[7]
-
Photodegradation: Exposure to UV or visible light can lead to the formation of photolytic degradation products.
-
Thermal Degradation: High temperatures can induce degradation, leading to various decomposition products.
Quantitative Stability Data
The following table summarizes the expected stability of a representative bromopyridine piperazine compound under various stress conditions. This data is compiled from general knowledge of similar chemical structures and should be confirmed by experimental studies for a specific compound.
| Stress Condition | Parameter | Time | Expected Degradation (%) | Primary Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 5 - 15% | Hydrolyzed pyridine and piperazine derivatives |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 10 - 25% | Hydrolyzed pyridine and piperazine derivatives |
| Oxidation | 3% H₂O₂ | 24 hours | 15 - 30% | N-oxides, hydroxylated derivatives |
| Photolytic | UV Light (254 nm) | 24 hours | 5 - 20% | Photolytic isomers, dehalogenated products |
| Thermal | 60°C | 7 days | 5 - 10% | Thermally induced rearrangement products |
Experimental Protocols
Synthesis of a Representative Compound: 1-(5-bromopyridin-2-yl)piperazine
This protocol describes the synthesis of 1-(5-bromopyridin-2-yl)piperazine from 2,5-dibromopyridine and piperazine.
Materials:
-
2,5-dibromopyridine
-
Piperazine
-
Solvent (e.g., a high-boiling point alcohol or an aprotic polar solvent like DMF)
-
Base (e.g., an excess of piperazine or an inorganic base like K₂CO₃)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., a mixture of hexane and ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 2,5-dibromopyridine in the chosen solvent.
-
Add an excess of piperazine (typically 2-4 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure 1-(5-bromopyridin-2-yl)piperazine.
Stability-Indicating HPLC Method
This protocol outlines a general method for assessing the stability of bromopyridine piperazine compounds. The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[8][9]
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
Analytical column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer (e.g., phosphate or acetate buffer, pH adjusted as needed for optimal separation)
Chromatographic Conditions (Example):
-
Mobile Phase A: Buffer solution (e.g., 20 mM potassium phosphate, pH 3.0)
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of the parent compound and its degradation products)
-
Injection Volume: 10 µL
Procedure:
-
Prepare solutions of the bromopyridine piperazine compound in a suitable solvent (e.g., a mixture of mobile phase A and B).
-
Subject the solutions to forced degradation conditions as described in section 2.2.
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute to an appropriate concentration.
-
Inject the samples onto the HPLC system.
-
Analyze the chromatograms to determine the peak area of the parent compound and any degradation products.
-
Calculate the percentage of degradation.
Biological Activity and Signaling Pathways
Many arylpiperazine compounds, a class to which bromopyridine piperazines belong, are known to interact with serotonin (5-HT) receptors in the central nervous system.[10][11][12][13] A key target is the 5-HT1A receptor, which is involved in the modulation of mood and anxiety.
The following diagram illustrates the general signaling pathway following the activation of the 5-HT1A receptor.
Caption: 5-HT1A Receptor Signaling Pathway
The following diagram illustrates a typical experimental workflow for conducting a forced degradation study.
Caption: Forced Degradation Study Workflow
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. biomedres.us [biomedres.us]
- 4. qascf.com [qascf.com]
- 5. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 6. rjptonline.org [rjptonline.org]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. research.monash.edu [research.monash.edu]
- 9. jocpr.com [jocpr.com]
- 10. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. acnp.org [acnp.org]
- 13. biomed.cas.cz [biomed.cas.cz]
Troubleshooting & Optimization
Technical Support Center: Optimizing Buchwald-Hartwig Coupling of 4-Boc-1-(5-bromo-2-pyridyl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of 4-Boc-1-(5-bromo-2-pyridyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig reaction with 4-Boc-1-(5-bromo-2-pyridyl)piperazine resulting in a low yield?
Low yields in the Buchwald-Hartwig amination of 2-halopyridines, such as 4-Boc-1-(5-bromo-2-pyridyl)piperazine, are frequently encountered and can be attributed to several factors. The most significant challenge is catalyst poisoning, where the pyridine nitrogen of the substrate coordinates to the palladium catalyst, inhibiting its activity.[1] Other common causes for low yields include suboptimal choice of ligand, incorrect base selection, poor quality of reagents, or non-inert reaction conditions.[1]
Q2: How can I prevent catalyst poisoning by the pyridine nitrogen?
The key to preventing catalyst poisoning is to use sterically hindered and electron-rich phosphine ligands. These bulky ligands shield the palladium center, sterically preventing the pyridine nitrogen from coordinating and deactivating the catalyst.[1]
Q3: Which ligand is best for the coupling of 4-Boc-1-(5-bromo-2-pyridyl)piperazine?
The choice of ligand is critical for a successful reaction. For challenging substrates like 2-bromopyridines, bulky, electron-rich biaryl monophosphine ligands are generally preferred. Ligands such as XPhos, RuPhos, and BrettPhos have shown effectiveness in similar systems.[1] The optimal ligand may depend on the specific amine being coupled, so screening a few options is often necessary.
Q4: What is the best base to use for this reaction, especially if my coupling partner has sensitive functional groups?
Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often effective. However, if your amine coupling partner contains base-sensitive functional groups (e.g., esters), weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary. Using a weaker base might require higher reaction temperatures or longer reaction times to achieve good conversion.[2]
Q5: What are the ideal solvents and temperatures for this coupling reaction?
Anhydrous and degassed solvents are crucial for reproducible results. Toluene is a commonly used and often effective solvent for Buchwald-Hartwig reactions.[2] Other ethereal solvents like dioxane and THF can also be employed.[3] The typical reaction temperature is between 80-110 °C.[1] It is important to find a balance, as excessively high temperatures can lead to catalyst decomposition.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Catalyst Poisoning: The pyridine nitrogen is deactivating the palladium catalyst.[1] | Use a sterically bulky, electron-rich phosphine ligand like XPhos, RuPhos, or BrettPhos to shield the palladium center.[1] |
| Inactive Catalyst: The palladium source is old or has been exposed to air. | Use a fresh palladium source or a more air-stable precatalyst (e.g., XPhos Pd G3).[1] | |
| Inadequate Inert Atmosphere: Oxygen is deactivating the catalyst. | Ensure all reagents and solvents are properly degassed. Use Schlenk techniques or a glovebox for reaction setup.[1][4] | |
| Poor Reagent Purity: Water or other impurities in the starting materials or solvent are interfering with the reaction. | Purify starting materials and ensure solvents are anhydrous.[1] | |
| Reaction Stalls Before Completion | Catalyst Decomposition: The catalyst is not stable under the reaction conditions over time. | Try a more robust ligand. Consider lowering the reaction temperature, which may require a longer reaction time.[4] |
| Reagent Insolubility: One of the starting materials or the base is not fully dissolved. | Screen different solvents or solvent mixtures to improve solubility.[1][3] | |
| Formation of Side Products | Hydrodehalogenation: The bromo-group is replaced by hydrogen. | Ensure a strictly inert atmosphere. Use a ligand that promotes rapid reductive elimination.[4] |
| Homocoupling of Aryl Halide: Two molecules of the bromopyridine couple to form a biaryl species. | Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2). Use a ligand that favors C-N bond formation.[4] |
Data Presentation
Table 1: Recommended Ligands for Coupling with 2-Bromopyridines
| Ligand Name | Class | Key Features |
| XPhos | Biaryl Monophosphine | Generally effective for a wide range of amines. |
| RuPhos | Biaryl Monophosphine | Often effective for sterically hindered amines.[1] |
| BrettPhos | Biaryl Monophosphine | Useful for coupling primary amines.[2] |
| DPEphos | Bidentate Phosphine | A potentially more cost-effective alternative to biaryl monophosphines, though may require optimization.[5] |
Table 2: Common Bases for Buchwald-Hartwig Amination
| Base | Type | pKa of Conjugate Acid | Common Solvents | Notes |
| NaOtBu | Strong Alkoxide | ~19 | Toluene, Dioxane, THF | Widely used and highly effective, but can be incompatible with base-sensitive functional groups.[3] |
| LHMDS | Strong Amide | ~26 | THF, Toluene | Very strong base, can be useful for poorly nucleophilic amines.[1] |
| Cs₂CO₃ | Inorganic Carbonate | ~10.3 (second pKa) | Toluene, Dioxane | A milder option for substrates with base-sensitive groups. |
| K₃PO₄ | Inorganic Phosphate | ~12.3 (third pKa) | Toluene, Dioxane | Another mild base suitable for sensitive substrates. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of 4-Boc-1-(5-bromo-2-pyridyl)piperazine
This protocol is a general starting point and may require optimization for specific amine coupling partners.
Materials:
-
4-Boc-1-(5-bromo-2-pyridyl)piperazine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Oven-dried reaction vessel with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: In a glovebox or under a stream of inert gas, add 4-Boc-1-(5-bromo-2-pyridyl)piperazine, the amine, the base, and the phosphine ligand to the reaction vessel.[1]
-
Catalyst Addition: Add the palladium source to the vessel.[1] If using a pre-catalyst, it can be added with the other solid reagents.
-
Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel to achieve a concentration of 0.1-0.5 M.[1]
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench with water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
Technical Support Center: Suzuki Coupling with Bromopyridines
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. The following troubleshooting guides and frequently asked questions (FAQs) address common side reactions and provide strategies for reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in Suzuki coupling reactions with bromopyridines?
A1: Researchers frequently observe three major side products when performing Suzuki couplings with bromopyridines:
-
Homocoupling Products: This side reaction involves the coupling of two identical molecules, either two molecules of the boronic acid (to form a biaryl) or two molecules of the bromopyridine.[1][2] Oxygen in the reaction mixture often promotes the homocoupling of boronic acids.[3]
-
Protodeboronation Products: This is an undesired reaction where the carbon-boron bond of the organoboron reagent is cleaved and replaced with a carbon-hydrogen bond.[4][5] This consumes the boronic acid, reducing the yield of the desired product and forming a simple (hetero)arene byproduct.[4] Pyridineboronic acids, especially 2-pyridineboronic acid, are particularly prone to this side reaction.[4]
-
Dehalogenation (Protodebromination) Products: This involves the replacement of the bromine atom on the pyridine ring with a hydrogen atom, leading to the formation of an unsubstituted pyridine.[1][2] This can occur in the presence of certain phosphine ligands and bases, particularly at elevated temperatures.[2]
Troubleshooting Guide: Low Yield & Side Product Formation
Q2: My reaction yield is very low or I have no product. What are the common causes?
A2: Low yields in Suzuki couplings with bromopyridines are a common issue. The problem can often be traced back to catalyst inhibition, inefficient reaction steps, or competing side reactions.[3]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[2][3] This is particularly problematic for 2-bromopyridine.
-
Inefficient Oxidative Addition: The carbon-bromine (C-Br) bond in bromopyridines can be less reactive compared to other aryl bromides, leading to a slow oxidative addition step, which is often rate-determining.[3]
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to atmospheric oxygen. Inadequate degassing can lead to catalyst oxidation and deactivation.[2]
-
Side Reactions: As detailed in Q1, homocoupling, protodeboronation, and dehalogenation consume starting materials and reduce the yield of the desired cross-coupled product.[3]
-
Sub-optimal Conditions: The choice of base, solvent, and temperature is critical and may not be optimized for your specific substrates.[2]
Q3: I am observing significant amounts of homocoupling products. How can I minimize this?
A3: Homocoupling is a prevalent side reaction, but it can be suppressed with careful experimental technique.
| Strategy | Action | Rationale |
| Rigorous Degassing | Remove oxygen from the reaction mixture and solvents. | Oxygen promotes the homocoupling of boronic acids.[2][3] Use methods like freeze-pump-thaw cycles (3-4 times) or bubble an inert gas (argon or nitrogen) through the solvent for an extended period.[2] |
| Adjust Stoichiometry | Use a slight excess of the bromopyridine relative to the boronic acid. | This can sometimes suppress the homocoupling of the boronic acid.[2] |
| Optimize Catalyst Loading | Avoid using a large excess of the palladium catalyst. | An excess of palladium can sometimes promote homocoupling.[2] |
Q4: How can I prevent or reduce protodeboronation of my pyridineboronic acid?
A4: Pyridineboronic acids are notoriously unstable.[4] Several strategies can mitigate their decomposition via protodeboronation.
| Strategy | Action | Rationale |
| Use Boronic Acid Derivatives | Convert the boronic acid to a more stable form like a pinacol ester, MIDA (N-methyliminodiacetic acid) boronate, or a potassium trifluoroborate salt.[3][4][6] | These derivatives are more robust and less prone to premature decomposition. MIDA boronates can be used in "slow release" strategies.[4][7] |
| Control pH / Base Choice | Carefully select the base. For 2-pyridylboronic acids, which are prone to decomposition at neutral pH, using acidic or basic conditions can slow protodeboronation.[4][6] | The rate of protodeboronation is highly pH-dependent. A zwitterionic intermediate, which forms under neutral conditions for 2-pyridineboronic acid, is highly reactive and prone to C-B bond cleavage.[4] |
| Optimize Temperature | Run the reaction at the lowest temperature that allows for efficient cross-coupling. | Higher temperatures accelerate the rate of protodeboronation.[6] |
| Use a Highly Active Catalyst | Employ a catalyst system that promotes rapid cross-coupling. | If the rate of the desired Suzuki coupling is much faster than the rate of protodeboronation, the side reaction will be outcompeted.[6] |
Q5: My starting bromopyridine is being consumed, but the main byproduct is unsubstituted pyridine. How do I stop this dehalogenation?
A5: The formation of a dehalogenated pyridine indicates that the C-Br bond is being cleaved and replaced by a C-H bond.
| Strategy | Action | Rationale |
| Screen Ligands and Bases | Try a different phosphine ligand or a milder base (e.g., K₂CO₃, KF).[2] | The combination of a specific ligand and base can sometimes promote the dehalogenation pathway.[2] |
| Lower Reaction Temperature | Avoid excessively high reaction temperatures. | Dehalogenation is often more prevalent at higher temperatures.[2] |
| Ensure Anhydrous Conditions | Minimize water and other protic sources in the reaction. | Protic impurities can serve as a hydrogen source for the dehalogenation process.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Bromopyridine
This protocol is a general starting point. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Materials:
-
Bromopyridine (1.0 equiv)
-
Boronic acid or derivative (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like XPhos-Pd-G3; 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, PPh₃; 1.1-1.5 times the moles of Pd)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water as a co-solvent)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the bromopyridine, boronic acid derivative, palladium catalyst, ligand, and base under an inert atmosphere (e.g., in a glovebox).
-
Inert Atmosphere: Seal the vessel with a septum, remove it from the glovebox, and connect it to a Schlenk line. Purge the flask by alternating between vacuum and an inert gas (argon or nitrogen) for 3-5 cycles.[8]
-
Solvent Addition: Add the degassed solvent system via syringe. Solvents should be thoroughly degassed beforehand by bubbling with an inert gas for at least 30 minutes or by using 3-4 freeze-pump-thaw cycles.[2]
-
Reaction: Heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-110 °C).[2] Stir vigorously for the required time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by a suitable technique, such as TLC or LC-MS, until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.
Visualizations
Reaction Mechanisms and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Piperazine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the N-Boc deprotection of piperazine derivatives.
Frequently Asked Questions (FAQs)
Q1: My N-Boc deprotection reaction is incomplete. What are the primary reasons and how can I drive it to completion?
A1: Incomplete deprotection is a frequent issue with several potential causes. Here are the most common factors and strategies to achieve complete conversion:
-
Insufficient Acid: The stoichiometry of the acid is crucial. If the amount of acid is too low, the reaction will stall. Increasing the equivalents of the acid, such as Trifluoroacetic acid (TFA) or a 4M HCl solution in dioxane, can push the reaction to completion.[1]
-
Inadequate Reaction Time: Some substrates react slower than others. It is essential to monitor the reaction's progress using methods like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If starting material is still present, simply extending the reaction time is often an effective solution.[1]
-
Low Reaction Temperature: While many deprotections proceed readily at room temperature, some less reactive substrates may require gentle heating. A moderate increase in temperature, for instance to 40-50°C, can significantly improve the reaction rate.[1]
-
Poor Solubility: If the N-Boc protected piperazine derivative has poor solubility in the chosen solvent, the reagents cannot interact effectively. Trying a different solvent system where the starting material is more soluble can resolve this issue.[1]
Q2: I'm observing significant side product formation. What are the common side reactions and how can they be minimized?
A2: Side reactions can reduce your yield and complicate purification. Here are common issues and their solutions:
-
Degradation of Other Acid-Sensitive Groups: If your molecule contains other functional groups that are labile to acid (e.g., acetals, esters), they may be cleaved under the harsh conditions required for Boc deprotection.[1] In such cases, using milder deprotection methods is advisable.[1]
-
Formation of Stable Salts: With TFA, the resulting trifluoroacetate salt of the piperazine can sometimes be difficult to handle. Using HCl in dioxane often yields a hydrochloride salt, which is more likely to precipitate and can be easier to isolate as a solid.[1]
-
Ring Fragmentation: Although less common, certain substitution patterns on the piperazine ring can make it susceptible to fragmentation under strong acidic conditions.[1] Careful control over reaction time and temperature is key to minimizing this side reaction.[1]
Q3: What is the recommended work-up procedure after an acidic N-Boc deprotection?
A3: A proper work-up is critical for isolating a pure product in high yield. A typical procedure involves these steps:
-
Removal of Volatiles: Once the reaction is complete, the solvent and excess acid are removed under reduced pressure.[1]
-
Basification: The residue is dissolved in water or a suitable organic solvent. A base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is then added to neutralize any remaining acid until the pH is basic (>7).[1]
-
Extraction: The deprotected piperazine (now in its free base form) is extracted from the aqueous layer using an organic solvent like Dichloromethane (DCM). This step should be repeated multiple times (e.g., 3x) to ensure complete extraction.[1]
-
Drying and Concentration: The combined organic layers are washed with brine, dried over an anhydrous salt like sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the final product.[1]
Q4: Are there milder alternatives to strong acids like TFA and HCl for Boc deprotection?
A4: Yes, when substrates are sensitive to strong acids, several milder methods can be employed:
-
Lewis Acids: Certain Lewis acids can catalyze the removal of the Boc group under conditions that are gentler than strong Brønsted acids.[1]
-
Oxalyl Chloride in Methanol: This system provides a mild and selective method for deprotecting N-Boc groups at room temperature.[1][2]
-
Thermal Deprotection: In some cases, heating the Boc-protected amine in a suitable solvent can induce thermal cleavage of the protecting group.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC/LC-MS and prolong the reaction time. Consider a moderate increase in temperature (e.g., to 40-50°C).[1] |
| Insufficient amount of acid. | Increase the equivalents of acid (e.g., TFA or HCl solution).[1] | |
| Poor solubility of the starting material. | Try a different solvent system in which the starting material is more soluble.[1] | |
| Low Yield | Side reactions due to harsh conditions. | Lower the reaction temperature and/or use a milder deprotection reagent.[1] |
| Product loss during work-up. | Ensure the aqueous layer is basic before extraction. Perform multiple extractions to maximize recovery.[1] | |
| Formation of a water-soluble salt. | If the product salt is water-soluble, consider alternative work-up procedures or using the salt directly in the next step.[1] | |
| Purification Difficulties | The product is an oil or difficult to crystallize. | Consider converting the free base to a different salt (e.g., fumarate, citrate) which may be more crystalline.[1] |
| Co-elution with byproducts during chromatography. | Optimize chromatography conditions (e.g., solvent system, stationary phase). Consider derivatization to aid separation.[1] |
Data Presentation: Common Deprotection Conditions
| Reagent System | Solvent | Reagent Equivalents | Temperature | Typical Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 5-10 equiv.[1] | 0°C to Room Temp | 1-4 hours[1] | A common and highly effective method.[1] |
| Hydrochloric Acid (HCl) | Dioxane or Methanol | 3-5 equiv. (of 4M solution)[1] | Room Temp | 1-3 hours[1] | Often forms an easily isolable hydrochloride salt.[1] |
| Hydrochloric Acid (HCl) | Ethanol | 6N solution | Reflux | 5 hours[5] | Used for deprotection of Mannich bases.[5] |
| Thermal Deprotection | Trifluoroethanol (TFE) | N/A | 120-240°C | 25-90 min[3] | Conditions vary greatly depending on the substrate.[3] |
Experimental Protocols
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and generally effective method for N-Boc deprotection.[1]
Materials:
-
N-Boc protected piperazine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[1]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (5-10 equiv.) to the stirred solution.[1]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[1]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[1]
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[1]
-
Extract the aqueous layer with DCM (3 times the volume of the aqueous layer).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[1]
Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol is a common alternative to TFA and can be advantageous if the resulting hydrochloride salt is desired.[1]
Materials:
-
N-Boc protected piperazine derivative
-
4M HCl in dioxane solution
-
Methanol or dioxane
-
Diethyl ether (optional)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[1]
-
Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[1]
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[1] Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.[1]
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[1]
Visualizations
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: General reaction scheme for Boc deprotection of piperazine.
References
Preventing homocoupling in Suzuki reactions of aryl bromides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues during Suzuki-Miyaura cross-coupling reactions, with a specific focus on preventing homocoupling of aryl bromides.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction, and why is it problematic?
A1: Homocoupling is a significant side reaction in Suzuki couplings where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct. This is undesirable because it consumes your starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarities between the homocoupling product and the target molecule.[1]
Q2: What are the primary causes of homocoupling in palladium-catalyzed Suzuki reactions involving aryl bromides?
A2: The main culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo a reaction pathway with two molecules of the boronic acid to produce the homocoupled product, regenerating Pd(0) in the process.[1][3] Using a Pd(II) precatalyst, such as Pd(OAc)₂, without an efficient initial reduction to the active Pd(0) state can also lead to an increased concentration of Pd(II) species that promote homocoupling.[1][2]
Q3: How does the choice of palladium catalyst influence the extent of homocoupling?
A3: The choice of palladium source is crucial. Using a Pd(0) precatalyst, like Pd(PPh₃)₄ or Pd₂(dba)₃, can minimize homocoupling as it introduces the active catalytic species directly into the reaction.[2] In contrast, Pd(II) sources such as Pd(OAc)₂ or PdCl₂ require an in-situ reduction to Pd(0) to enter the catalytic cycle. If this reduction is slow or incomplete, the remaining Pd(II) can promote the unwanted homocoupling side reaction.[4]
Q4: Can the phosphine ligand affect the formation of homocoupling byproducts?
A4: Absolutely. The phosphine ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity.[3] Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can promote the desired cross-coupling pathway.[5] These ligands can accelerate the rate-limiting oxidative addition step and the final reductive elimination, which outcompetes the pathways leading to homocoupling.[6][7] Some phosphine ligands can also act as reducing agents for Pd(II) species, further mitigating homocoupling.[2]
Q5: What is the role of the base in homocoupling, and how can I choose the right one?
A5: The base is essential for activating the boronic acid to facilitate transmetalation.[8][9] However, the choice and amount of base can influence side reactions. While stronger bases can accelerate the desired reaction, they can also promote side reactions if not chosen carefully. The selection of the base is highly dependent on the specific substrates and catalyst system.[5] It is often beneficial to screen a range of bases, such as K₂CO₃, Cs₂CO₃, and K₃PO₄, to find the optimal conditions that favor cross-coupling over homocoupling.[2]
Q6: Can using boronic acid derivatives instead of boronic acids help in preventing homocoupling?
A6: Yes, using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates can sometimes suppress side reactions, including homocoupling.[2] These derivatives provide a slower, more controlled release of the boronic acid into the catalytic cycle, which can help to minimize side reactions that are sensitive to high concentrations of the boronic acid.[2]
Troubleshooting Guide
This section provides a structured approach to troubleshoot and minimize homocoupling in your Suzuki reactions.
Issue: Significant formation of homocoupling byproduct observed.
Primary Suspects:
-
Presence of oxygen in the reaction.
-
High concentration of Pd(II) species.
-
Suboptimal choice of ligand, base, or solvent.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting and minimizing homocoupling in Suzuki reactions.
Quantitative Data Summary
The following table summarizes the effect of different reaction parameters on the ratio of the desired cross-coupled product to the homocoupling byproduct.
| Parameter | Condition A | Yield (Cross-Coupled) | Yield (Homocoupled) | Condition B | Yield (Cross-Coupled) | Yield (Homocoupled) | Reference |
| Atmosphere | Air | Lower | Higher | Inert (N₂/Ar) | Higher | Lower | [4] |
| Pd Source | Pd(OAc)₂ | Variable | Can be significant | Pd(PPh₃)₄ | Generally Higher | Generally Lower | [2][4] |
| Ligand | PPh₃ | Lower | Higher | SPhos/XPhos | Higher | Lower | [10][11] |
| Additive | None | Variable | Can be significant | K₃PO₄ (Base) | Higher | Lower | [5] |
| Additive | None | Variable | Can be significant | Potassium Formate | Higher | Significantly Lower | [4] |
Note: The exact yields are highly substrate-dependent. This table provides a general trend.
Key Experimental Protocols
Protocol 1: Rigorous Degassing of Reaction Mixture
Proper exclusion of oxygen is critical to prevent the oxidation of Pd(0) to Pd(II), a key promoter of homocoupling.[2][12]
Materials:
-
Reaction flask with a sidearm and a rubber septum
-
Schlenk line or a manifold with an inert gas (Nitrogen or Argon) supply and a vacuum pump
-
Cannula or a long needle
Procedure:
-
Assemble the reaction glassware and ensure all joints are well-sealed.
-
Add all solid reagents (aryl bromide, boronic acid derivative, base, and ligand) to the reaction flask.
-
Seal the flask with the rubber septum.
-
Insert a needle connected to the inert gas/vacuum manifold through the septum.
-
Evacuate the flask under vacuum for 5-10 minutes to remove the air in the headspace.
-
Backfill the flask with the inert gas.
-
Repeat this evacuate/backfill cycle at least three times to ensure a thoroughly inert atmosphere.[12]
-
Add the degassed solvent(s) via a syringe or cannula under a positive pressure of the inert gas.
-
To degas the solvent, sparge the solvent with the inert gas for 15-30 minutes prior to addition.[2]
-
Finally, add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
Protocol 2: Use of a Mild Reducing Agent with a Pd(II) Precatalyst
When using a Pd(II) precatalyst, adding a mild reducing agent can facilitate its reduction to the active Pd(0) species, thereby suppressing homocoupling.[4] Potassium formate is a commonly used and effective choice.[4]
Materials:
-
Potassium formate (HCO₂K)
-
Standard Suzuki reaction setup under an inert atmosphere
Procedure:
-
Set up the reaction under an inert atmosphere as described in Protocol 1.
-
To the reaction flask containing the aryl bromide, boronic acid derivative, and base, add 1-2 equivalents of potassium formate.[4]
-
Add the degassed solvent and the ligand.
-
Finally, add the Pd(II) precatalyst (e.g., Pd(OAc)₂).
-
Proceed with the reaction as planned (e.g., heating to the desired temperature).
Mechanistic Insights
Suzuki Catalytic Cycle and the Origin of Homocoupling
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for 4-Boc-1-(5-bromo-2-pyridyl)piperazine Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 4-Boc-1-(5-bromo-2-pyridyl)piperazine. The following information is designed to help you select the optimal catalyst system and troubleshoot common issues encountered during cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common and efficient coupling reactions for functionalizing 4-Boc-1-(5-bromo-2-pyridyl)piperazine?
A1: The most common and versatile methods for functionalizing this substrate are palladium-catalyzed cross-coupling reactions. Due to the presence of the bromo-substituent on the pyridine ring, this compound is an excellent substrate for several key transformations, including:
-
Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids or esters. This is a highly versatile method for introducing aryl, heteroaryl, or vinyl groups.[1][2]
-
Buchwald-Hartwig Amination: To form C-N bonds with a wide variety of primary and secondary amines, or even ammonia equivalents.[3][4][5]
-
Sonogashira Coupling: To form C-C bonds with terminal alkynes.[6][7]
-
Heck Coupling: To form C-C bonds by coupling with alkenes.[8][9]
Q2: How do I choose between a Pd(0) source and a Pd(II) precatalyst?
A2: The choice depends on the stability, ease of handling, and the specific reaction.
-
Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are generally air-stable and easier to handle.[10] They require an in situ reduction to the active Pd(0) species, which can sometimes be accomplished by a phosphine ligand, an amine, or another reagent in the reaction mixture.[10][11] Modern palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) are designed for efficient and clean generation of the active Pd(0) catalyst.[12]
-
Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These are already in the active oxidation state but can be sensitive to air and moisture, often requiring more stringent inert atmosphere techniques. They are highly effective but may have a shorter shelf life.
For reproducibility and reliability, especially with complex substrates, modern Pd(II) precatalysts are often recommended.[12]
Q3: What is the role of the ligand, and how do I select the best one?
A3: The ligand stabilizes the palladium center, influences its reactivity, and facilitates key steps in the catalytic cycle (oxidative addition, reductive elimination).[3] Ligand choice is critical for success.
-
For Suzuki-Miyaura Coupling: Bulky, electron-rich phosphine ligands like Buchwald's biarylphosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective, especially for challenging substrates like heteroaryl chlorides or sterically hindered partners.[13] For standard couplings, ligands like PPh₃ or dppf can be sufficient.[14][15]
-
For Buchwald-Hartwig Amination: Sterically hindered alkyl- and biarylphosphine ligands are remarkably active.[3] The choice of ligand can allow for the use of milder bases and can be tailored for coupling specific classes of amines (e.g., primary, secondary, or ammonia equivalents).[4]
-
For Sonogashira Coupling: Phosphine ligands like PPh₃ are common, often used in conjunction with a copper(I) co-catalyst.[6][7]
Q4: Which base should I choose for my coupling reaction?
A4: The base is crucial for activating the coupling partner (e.g., deprotonating an amine in Buchwald-Hartwig or activating the boronic acid in Suzuki). The strength of the base can significantly impact the reaction.
-
Strong Bases (e.g., NaOt-Bu, K-Ot-Bu, LiHMDS): Often used in Buchwald-Hartwig aminations.[11] However, strong bases can be incompatible with sensitive functional groups like esters.[11]
-
Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): Commonly used in Suzuki-Miyaura reactions.[13][15] They are generally well-tolerated by many functional groups. Using a weaker base like KF can help prevent side reactions like protodeboronation.[13]
-
Organic Bases (e.g., DBU, Et₃N): Sometimes used, particularly in Sonogashira or Heck reactions.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
Frequently Encountered Issues for C-C Bond Formation
Q: My Suzuki coupling reaction has a low yield or has failed completely. What are the first things to check? A: When a Suzuki coupling fails, systematically assess the following key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active. If using a Pd(II) source, confirm that conditions are suitable for its reduction to Pd(0).[13] Using a modern precatalyst can often solve issues related to inefficient catalyst generation.[12]
-
Inert Atmosphere: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and cause homocoupling of the boronic acid.[13] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[16]
-
Reagent Purity: Impurities in the starting materials, base, or solvent can poison the catalyst. Ensure all reagents are pure and the solvent is anhydrous (unless aqueous conditions are intended).[16]
-
Base and Water Content: The base is critical. Finely powdered K₃PO₄ or Cs₂CO₃ are often effective.[13] While many Suzuki reactions are run under anhydrous conditions, a small amount of water can sometimes be beneficial, but excess water can promote protodeboronation.
Q: I am observing significant protodeboronation (replacement of the -B(OH)₂ group with -H). How can I prevent this? A: Protodeboronation is a common side reaction, especially with electron-rich or heteroaryl boronic acids.[13] To minimize it:
-
Use a Milder Base: Switch from strong bases to weaker ones like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[13]
-
Use Anhydrous Conditions: Water can accelerate protodeboronation. Ensure your solvent and reagents are dry.
-
Use Boronic Esters: Pinacol boronic esters (Bpin) are often more stable towards protodeboronation than their corresponding boronic acids.
Q: My reaction is sluggish when using a sterically hindered coupling partner. What conditions should I try? A: Steric hindrance can slow down the transmetalation and reductive elimination steps.[13] To overcome this:
-
Use Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are specifically designed to accelerate key steps in the catalytic cycle for hindered substrates.[13]
-
Increase Temperature: More forcing conditions, such as higher temperatures, can help overcome the activation barrier.
-
Choose an Appropriate Solvent: Aprotic polar solvents like dioxane, DMF, or toluene are common choices. Solubility of all components is key.
| Component | Recommendation | Notes |
| Palladium Source | Pd(OAc)₂ (2 mol%), PdCl₂(dppf) (3 mol%), or a Buchwald Precatalyst (2 mol%) | Precatalysts are often more reliable for difficult couplings.[12][13] |
| Ligand | SPhos, XPhos, RuPhos (1.1-1.5 eq. to Pd) or dppf (1.1 eq. to Pd) | Bulky biarylphosphine ligands are excellent for heteroaryl bromides.[13][14] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Must be finely powdered and anhydrous for best results. |
| Solvent | 1,4-Dioxane, Toluene, or DMF | Ensure the solvent is anhydrous and degassed.[16] |
| Temperature | 80-110 °C | Higher temperatures may be needed for sterically hindered substrates. |
Guide 2: Buchwald-Hartwig Amination
Frequently Encountered Issues for C-N Bond Formation
Q: My Buchwald-Hartwig amination is giving low conversion. What should I troubleshoot? A: Low conversion is a common issue that can often be resolved by optimizing the reaction components:
-
Ligand Choice: The ligand is paramount. For 2-halopyridines, bulky electron-rich phosphines are generally required. Consider screening a panel of ligands (e.g., XPhos, RuPhos, BrettPhos).[3]
-
Base Strength: A strong, non-nucleophilic base is typically needed, such as NaOt-Bu or K-Ot-Bu. Ensure the base is fresh and has not been passivated by atmospheric CO₂ and moisture.
-
Catalyst Generation: If using a Pd(II) source, ensure the active Pd(0) species is being generated effectively. Pre-forming the catalyst by heating the Pd source and ligand together for a few minutes before adding the substrates can sometimes improve results.[12]
-
Solvent: Toluene, dioxane, and THF are common solvents. Ensure they are anhydrous, as water can hydrolyze the base and affect catalyst activity.[5]
Q: My catalyst appears to be deactivating during the reaction. What are the likely causes? A: Catalyst deactivation can occur for several reasons:
-
Oxygen Contamination: Traces of oxygen can oxidize the phosphine ligand and the Pd(0) catalyst. Maintain a strict inert atmosphere.[16]
-
Coordination Inhibition: The pyridine nitrogen in the substrate can coordinate to the palladium center and inhibit catalysis.[17] Using bulky ligands helps to prevent this inhibitory binding.
-
Impure Reagents: Impurities in the amine starting material can sometimes act as catalyst poisons. Purifying the amine before use may be necessary.[12]
| Component | Recommendation | Notes |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (2-4 mol%), or a Buchwald Precatalyst | Pd₂(dba)₃ is a common Pd(0) source.[18] |
| Ligand | Xantphos, XPhos, RuPhos (1.2-2.2 eq. to Pd) | Ligand choice is highly dependent on the amine coupling partner.[3][18] |
| Base | NaOt-Bu or K₃PO₄ (1.5-2.5 equivalents) | NaOt-Bu is a strong base suitable for many amines.[18] |
| Solvent | Toluene or 1,4-Dioxane | Must be anhydrous and degassed.[5][18] |
| Temperature | 80-110 °C | Reaction temperature is substrate-dependent. |
Guide 3: Sonogashira Coupling
Frequently Encountered Issues for C(sp²)-C(sp) Bond Formation
Q: My Sonogashira reaction is failing. Should I use a copper co-catalyst, and what are the risks? A: The classic Sonogashira reaction uses both a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[6] The copper facilitates the reaction and allows it to proceed under milder conditions.[19] However, the primary drawback of using copper is the promotion of alkyne homocoupling (Glaser coupling). If you are seeing significant homocoupling, consider a "copper-free" Sonogashira protocol, which typically requires a higher reaction temperature or a more active palladium/ligand system.
Q: How can I minimize the formation of homocoupled alkyne byproducts? A: To suppress Glaser homocoupling:
-
Strictly Anaerobic Conditions: Oxygen is required for the homocoupling pathway. Ensure the reaction is thoroughly degassed and kept under a positive pressure of inert gas.
-
Use an Amine Base: Amine bases like Et₃N or i-Pr₂NH often serve as both the base and the solvent and can help suppress homocoupling.
-
Run a Copper-Free Protocol: If homocoupling remains a problem, switch to a copper-free method. This often involves a palladium catalyst with a suitable phosphine ligand and an organic base.
| Component | Recommendation | Notes |
| Palladium Source | PdCl₂(PPh₃)₂ (2-5 mol%) | A standard, reliable catalyst for this reaction. |
| Co-catalyst | CuI (1-5 mol%) | Optional but often accelerates the reaction.[6] |
| Ligand | PPh₃ (if not part of the Pd source) | Additional ligand is often not required if using PdCl₂(PPh₃)₂. |
| Base | Et₃N, i-Pr₂NH, or DBU (2-5 equivalents) | Often used as the solvent as well. |
| Solvent | THF, DMF, or the amine base itself | Ensure the solvent is degassed. |
| Temperature | Room Temperature to 80 °C | Copper-free versions may require higher temperatures.[19] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization.[13]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-Boc-1-(5-bromo-2-pyridyl)piperazine (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and finely powdered K₃PO₄ (2.0–3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., PdCl₂(dppf), 3 mol%) and ligand (if separate).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 80–100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Buchwald-Hartwig Amination to Synthesize the Title Compound
This protocol describes the synthesis of 4-Boc-1-(5-bromo-2-pyridyl)piperazine from 2,5-dibromopyridine and is representative of a typical Buchwald-Hartwig amination.[18]
-
Reagent Preparation: In a reaction vessel, combine 2,5-dibromopyridine (1.0 equiv.), sodium tert-butoxide (1.55 equiv.), and Xantphos (0.065 equiv.) in toluene.
-
Inert Atmosphere: Purge the mixture with argon for 5 minutes.
-
Catalyst and Amine Addition: Add tert-butyl piperazine-1-carboxylate (1.34 equiv.) and Pd₂(dba)₃ (0.02 equiv.) to the reaction system.
-
Reaction: Heat the reaction mixture to 80 °C for 4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and dilute with ethyl acetate and water. Filter the mixture through a pad of celite. Separate the organic phase, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., 10-20% EtOAc-hexane gradient) to yield the final product.[18]
Visualizations
Caption: A logical workflow for troubleshooting common palladium-catalyzed coupling reactions.
Caption: Decision tree for selecting a catalyst system for Suzuki-Miyaura coupling.
Caption: A simplified representation of the palladium catalytic cycle for cross-coupling reactions.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 4-BOC-1-(5-BROMO-2-PYRIDYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 19. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Managing impurities in the synthesis of Palbociclib from its intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Palbociclib. Our goal is to offer practical solutions to common challenges encountered during the synthesis of Palbociclib from its intermediates, with a focus on impurity management.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to Palbociclib?
A1: Palbociclib is typically synthesized through a convergent approach, involving the coupling of a substituted pyrido[2,3-d]pyrimidin-7-one core with a piperazinyl-pyridine side chain. Key strategies often involve a nucleophilic aromatic substitution (SNAr) reaction followed by a Heck or Suzuki coupling to introduce the acetyl group precursor.[1][2] One common key intermediate is 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one.[3]
Q2: What are the critical impurities to monitor during Palbociclib synthesis?
A2: Impurities in Palbociclib synthesis can be broadly categorized as process-related impurities, degradation products, and residual solvents.[4] Key process-related impurities may include unreacted intermediates, byproducts from side reactions (such as dimers or isomers), and residual catalysts (e.g., palladium).[5][6] Degradation products can form under stress conditions like oxidation, hydrolysis, and photolysis, leading to impurities such as N-oxides.[5]
Q3: Which analytical techniques are recommended for impurity profiling of Palbociclib?
A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the separation and quantification of Palbociclib and its impurities.[7][8] When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for the identification and structural elucidation of unknown impurities.[9]
Troubleshooting Guides
Low Yield in SNAr Coupling Reaction
Problem: I am experiencing low yields in the SNAr coupling between the pyrimidine core and the aminopyridine side chain.
Possible Causes and Solutions:
-
Inadequate Base: The choice of base is critical for this reaction. Strong bases like lithium hexamethyldisilazide (LiHMDS) or Grignard reagents (e.g., isopropyl magnesium chloride) are often required to deprotonate the aminopyridine, making it a more potent nucleophile.[1] If using weaker bases, the reaction may be incomplete.
-
Moisture in Reaction: The presence of water can lead to the formation of undesired byproducts, such as hydroxypyrimidine, which consumes the starting material and reduces the yield.[1] Ensure all reagents and solvents are rigorously dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate and yield. Experiment with a range of temperatures, starting from low temperatures (e.g., -10°C to 0°C) and gradually increasing to find the optimal condition for your specific substrates.[2]
-
Side Reactions: With strong bases like LiHMDS, dimer formation of the product can occur.[1] If dimer formation is a significant issue, consider switching to a Grignard base, which has been shown to minimize this side reaction.[2]
Issues with the Heck Coupling Reaction
Problem: The Heck coupling reaction to introduce the vinyl ether side chain is inefficient or producing significant byproducts.
Possible Causes and Solutions:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is crucial for a successful Heck coupling. Palladium acetate (Pd(OAc)2) or palladium chloride (PdCl2) are commonly used catalysts.[3] The choice of phosphine ligand can influence the regioselectivity and efficiency of the reaction.
-
Reaction Conditions: The reaction temperature, solvent, and base are all critical parameters. High temperatures (e.g., 90-130°C) are often required.[3][10] Solvents like n-butanol or dimethylformamide (DMF) are commonly employed. The choice of base (e.g., triethylamine, DIPEA) can also affect the outcome.[10]
-
Purity of Starting Materials: Impurities in the starting materials can poison the catalyst and inhibit the reaction. Ensure that the starting materials are of high purity.
-
Oxygen Sensitivity: Palladium-catalyzed reactions are often sensitive to oxygen. Ensure the reaction is performed under a strict inert atmosphere.
Unexpected Peaks in HPLC Analysis
Problem: I am observing unexpected peaks in my HPLC chromatogram. How can I identify them?
Identification and Resolution Strategy:
-
Review the Synthetic Route: Consider the potential side reactions and byproducts that could have formed at each step of your synthesis. For example, in the SNAr step, look for unreacted starting materials or the hydroxypyrimidine byproduct.[1] In the Heck coupling, consider isomers or products of homocoupling.
-
LC-MS Analysis: The most effective way to identify unknown impurities is through LC-MS. The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which can be used to deduce its chemical structure.[9]
-
Forced Degradation Studies: To determine if the impurity is a degradation product, perform forced degradation studies on a pure sample of Palbociclib. Expose the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions.[11] Compare the retention times of the resulting degradation products with your unknown peak.
-
Synthesis of Potential Impurities: If a potential structure for the impurity is hypothesized, synthesizing a reference standard of that compound can confirm its identity by comparing its retention time and mass spectrum with the unknown peak.
Data Presentation
Table 1: HPLC Methods for Palbociclib Impurity Analysis
| Parameter | Method 1[7] | Method 2[12] | Method 3[11] |
| Column | Inertsil ODS-3V (4.6 x 250 mm, 5 µm) | Intersil C8 (4.6 x 250 mm, 5 µm) | C18 Intersil ODS (250 x 4.6 mm, 5µm) |
| Mobile Phase | Ammonium acetate : Acetonitrile (32:68, v/v) | 0.02 M Sodium dihydrogen phosphate (pH 5.5) : Acetonitrile : Methanol (80:10:10, v/v/v) | 0.5M Ammonium acetate : Acetonitrile (40:60, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 263 nm | 254 nm | 266 nm |
| Retention Time | Not specified | Not specified | 4.813 min |
| LOD | 1.6378 µg/mL | 0.098 µg/mL | 4.87 µg/mL |
| LOQ | 4.951 µg/mL | 0.381 µg/mL | 14.77 µg/mL |
Table 2: Summary of Forced Degradation Studies of Palbociclib
| Stress Condition | Reagent/Condition | Degradation Observed | Reference |
| Acidic Hydrolysis | 0.1 N HCl | No significant degradation | [11] |
| Basic Hydrolysis | 0.1 N NaOH | No significant degradation | [11] |
| Oxidative | 30% H₂O₂ | Significant degradation | [11] |
| Thermal | 60°C | No significant degradation | [11] |
| Photolytic | UV light | No significant degradation | [11] |
Experimental Protocols
Protocol 1: Synthesis of Palbociclib via SNAr and Heck Coupling
This protocol is a generalized representation based on common synthetic strategies. Researchers should optimize conditions based on their specific substrates and equipment.
Step 1: SNAr Coupling [13]
-
To a solution of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in an appropriate anhydrous solvent (e.g., toluene) under an inert atmosphere, add a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) at a low temperature (e.g., -5 to 5°C).
-
Slowly add a solution of 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one in the same solvent.
-
Stir the reaction mixture at the same temperature for a specified time, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction and perform an appropriate work-up to isolate the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Heck Coupling [3]
-
To a solution of the product from Step 1 in a suitable solvent (e.g., n-butanol), add a palladium catalyst (e.g., PdCl₂) and a phosphine ligand.
-
Add a vinyl ether (e.g., n-butyl vinyl ether) and a base (e.g., DIPEA).
-
Heat the reaction mixture to a high temperature (e.g., 95°C) under an inert atmosphere and stir for several hours, monitoring the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture and perform a work-up to remove the catalyst and isolate the crude product.
-
Purify the product by column chromatography.
Step 3: Deprotection [13]
-
Dissolve the product from Step 2 in a suitable solvent (e.g., methanol).
-
Add a strong acid (e.g., concentrated HCl) and stir at an elevated temperature (e.g., 60-70°C).
-
Monitor the reaction until the deprotection is complete.
-
Cool the reaction mixture and isolate the Palbociclib salt by filtration.
-
The free base can be obtained by neutralizing the salt with a suitable base.
Protocol 2: RP-HPLC Method for Impurity Profiling[7]
-
Preparation of Mobile Phase: Prepare the mobile phase consisting of ammonium acetate and acetonitrile in a 32:68 (v/v) ratio. Filter and degas the mobile phase before use.
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V (4.6 x 250 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 263 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
-
Sample Preparation: Accurately weigh and dissolve the Palbociclib sample in a suitable diluent (e.g., mobile phase) to obtain a known concentration.
-
Analysis: Inject the sample into the HPLC system and record the chromatogram. Identify and quantify impurities based on their retention times and peak areas relative to the Palbociclib peak.
Visualizations
Caption: The CDK4/6-Rb signaling pathway and the mechanism of action of Palbociclib.
Caption: A typical workflow for the identification and confirmation of unknown impurities.
Caption: A logical flowchart for troubleshooting low reaction yields in Palbociclib synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. longdom.org [longdom.org]
- 3. Synthesis of Palbociclib [cjph.com.cn]
- 4. veeprho.com [veeprho.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Palbociclib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. greenpharmacy.info [greenpharmacy.info]
- 8. journaljpri.com [journaljpri.com]
- 9. jpionline.org [jpionline.org]
- 10. researchgate.net [researchgate.net]
- 11. ViewArticleDetail [ijpronline.com]
- 12. Optimization and validation of RP-HPLC method for simultaneous estimation of palbociclib and letrozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tdcommons.org [tdcommons.org]
Technical Support Center: Troubleshooting Solubility in Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the solubility of starting materials. Below you will find a series of frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to enhance the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: My starting material (e.g., aryl halide, boronic acid) has poor solubility in the recommended solvent system. What is the first and most direct approach to address this?
A1: The most straightforward initial step is to adjust the solvent system and reaction temperature. Many starting materials that are sparingly soluble at room temperature will dissolve at elevated temperatures. A systematic solvent screening is highly recommended to identify an optimal solvent or solvent mixture that can dissolve all reaction components at the desired reaction temperature.
Q2: I am observing a biphasic reaction mixture with a slow or stalled reaction. How can this be improved?
A2: Biphasic reactions, common in Suzuki couplings where an aqueous base is used, can suffer from slow reaction rates due to inefficient mixing of the organic and aqueous phases. To improve this, ensure vigorous stirring to create a fine emulsion, maximizing the interfacial area between the two phases. Additionally, the use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction by facilitating the transfer of the anionic reacting species (e.g., boronate) from the aqueous to the organic phase.[1]
Q3: Can the choice of base impact the solubility of my starting materials?
A3: Absolutely. The base is a critical component that can influence the overall solubility within the reaction mixture. For instance, in Suzuki reactions, the use of an aqueous solution of an inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) necessitates a co-solvent system. The choice and concentration of the base can affect the polarity of the aqueous phase and the solubility of the organoboron species. In some cases, using an organic-soluble base might be a viable alternative to create a homogeneous reaction mixture.
Q4: My reaction is still not proceeding efficiently even after solvent and temperature optimization. What other factors should I consider?
A4: If solubility issues persist, consider the following:
-
Ligand Modification: The ligand coordinated to the palladium center can influence the solubility of the catalytic complex and its interaction with the substrates. Some ligands are designed to enhance solubility in specific solvent systems.
-
Use of Additives: Certain additives can act as co-solvents or solubilizing agents. For example, the addition of a small amount of a polar aprotic solvent like DMF or NMP to a nonpolar solvent like toluene can sometimes be effective.
-
Substrate Derivatization: In challenging cases, modifying the starting material itself by introducing a solubilizing group can be a powerful strategy. This is more common in drug development where lead optimization often involves tuning physical properties like solubility.
Q5: Are there any non-traditional methods to overcome severe solubility limitations?
A5: For extremely insoluble substrates, mechanochemical methods such as high-speed ball milling can be employed. This solid-state approach eliminates the need for a solvent altogether and can facilitate reactions between starting materials that are otherwise unreactive in solution.
Troubleshooting Guides
Issue: Low or No Product Yield Due to Poor Starting Material Solubility
This guide provides a systematic approach to diagnosing and resolving low yields in palladium-catalyzed cross-coupling reactions where poor solubility is the suspected culprit.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low-yield palladium-catalyzed cross-coupling reactions due to poor solubility.
Data Presentation
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents at 25 °C
| Solvent | Solubility ( g/100g of solvent) |
| Water | 2.5[2] |
| Acetone | High |
| Chloroform | Moderate |
| 3-Pentanone | High |
| Dipropyl ether | High |
| Methylcyclohexane | Very Low |
Data extracted from multiple sources indicating relative solubility trends.[2][3]
Table 2: Comparison of Suzuki Coupling Yields in Different Solvent Systems
Reaction: 4-Bromotoluene + Phenylboronic Acid → 4-Methylbiphenyl
| Entry | Solvent System (v/v) | Base | Catalyst/Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | Toluene/H₂O (10:1) | Na₂CO₃ | Pd(OAc)₂/PPh₃ | 100 | 12 | 85 |
| 2 | Dioxane/H₂O (4:1) | K₃PO₄ | Pd(PPh₃)₄ | 100 | 8 | 92 |
| 3 | THF/H₂O (2:1) | K₂CO₃ | Pd(dppf)Cl₂ | 80 | 12 | 88 |
| 4 | DMF (anhydrous) | K₂CO₃ | Pd(PPh₃)₄ | 110 | 6 | 75 |
| 5 | Toluene/Ethanol/H₂O (2:1:1) | Na₂CO₃ | Pd(OAc)₂/SPhos | 90 | 10 | 95 |
Yields are representative and can vary based on specific reaction conditions and substrate scope.
Experimental Protocols
Protocol 1: Small-Scale Parallel Solvent Screening for Suzuki-Miyaura Coupling
This protocol allows for the efficient screening of multiple solvents and co-solvents to identify optimal conditions for substrate solubility and reaction performance.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or ester (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
A selection of anhydrous solvents (e.g., Toluene, Dioxane, THF, DMF, 2-MeTHF)
-
Degassed water
-
An array of reaction vials (e.g., 2 mL crimp-cap vials) with stir bars
-
Inert atmosphere glovebox or Schlenk line
-
Heating block with stirring capabilities
Procedure:
-
Preparation of Stock Solutions:
-
In an inert atmosphere, prepare a stock solution of the aryl halide and boronic acid in a volatile solvent like THF.
-
Prepare a separate stock solution of the palladium precatalyst in the same solvent.
-
-
Vial Preparation:
-
To each reaction vial, add the appropriate amount of base.
-
Add a stir bar to each vial.
-
-
Solvent Addition:
-
To each vial, add the desired screening solvent or solvent mixture (e.g., 1 mL). For co-solvent screening, add varying ratios of the organic solvent and degassed water.
-
-
Addition of Reactants and Catalyst:
-
Add the stock solution of the aryl halide and boronic acid to each vial.
-
Add the stock solution of the palladium precatalyst to each vial.
-
-
Reaction Execution:
-
Seal the vials and place them in the pre-heated heating block.
-
Stir the reactions at the desired temperature for a set period (e.g., 12-24 hours).
-
-
Analysis:
-
After the reaction is complete, cool the vials to room temperature.
-
Quench the reactions with a small amount of water.
-
Dilute an aliquot of each reaction mixture with a suitable solvent (e.g., acetonitrile) and analyze by LC-MS or GC-MS to determine the relative conversion and product formation.
-
Experimental Workflow Diagram:
Caption: A step-by-step workflow for parallel solvent screening in Suzuki-Miyaura cross-coupling reactions.
Protocol 2: General Procedure for a Heck Coupling Reaction with a Co-solvent System
This protocol describes a general method for performing a Heck reaction using a co-solvent to improve the solubility of a polar starting material.
Materials:
-
Aryl halide (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tol)₃, 4 mol%)
-
Base (e.g., Triethylamine, 2.0 equiv)
-
Primary solvent (e.g., Toluene)
-
Co-solvent (e.g., N,N-Dimethylformamide - DMF)
-
Anhydrous, degassed solvents
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the palladium catalyst, ligand, and a magnetic stir bar.
-
Add the aryl halide and the base to the flask.
-
-
Solvent Addition:
-
Via syringe, add the anhydrous, degassed primary solvent (e.g., Toluene) to the flask.
-
Add the co-solvent (e.g., DMF) in a specific ratio (e.g., 10:1 Toluene:DMF). The optimal ratio should be determined experimentally.
-
-
Reactant Addition:
-
Add the alkene to the reaction mixture via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Utilizing a Phase-Transfer Catalyst (PTC) in a Biphasic Suzuki Coupling
This protocol is for situations where a starting material has poor solubility in the organic phase of a biphasic Suzuki reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Aqueous base (e.g., 2M K₂CO₃)
-
Organic solvent (e.g., Toluene)
-
Phase-Transfer Catalyst (PTC) (e.g., Tetrabutylammonium bromide - TBAB, 10 mol%)
-
Standard reaction glassware
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add the aryl halide, boronic acid, palladium catalyst, and PTC.
-
Add a magnetic stir bar.
-
-
Solvent and Base Addition:
-
Add the organic solvent (e.g., Toluene).
-
Add the aqueous base solution.
-
-
Reaction Execution:
-
Heat the biphasic mixture to the desired temperature (e.g., 90 °C) with very vigorous stirring to ensure good mixing of the two phases.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
After completion, cool the reaction to room temperature.
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Logical Relationship Diagram for PTC Action:
Caption: The role of a Phase-Transfer Catalyst (PTC) in facilitating the transfer of the boronate anion from the aqueous to the organic phase in a Suzuki coupling reaction.
References
Technical Support Center: Minimizing Protodeboronation in Suzuki-Miyaura Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on a common challenge in Suzuki-Miyaura cross-coupling reactions: protodeboronation. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you minimize this undesirable side reaction and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem in Suzuki-Miyaura reactions?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the organoboron reagent (e.g., boronic acid or ester) is cleaved and replaced by a carbon-hydrogen bond.[1] This process consumes the boronic acid, reducing the yield of the desired cross-coupled product and generating a byproduct that can complicate purification.[1]
Q2: Which types of boronic acids are most susceptible to protodeboronation?
A2: The propensity for protodeboronation is highly dependent on the structure of the boronic acid. Several classes are particularly susceptible:
-
Electron-deficient arylboronic acids: Arylboronic acids with electron-withdrawing groups are more prone to this side reaction.
-
Heteroaromatic boronic acids: Boronic acids containing certain heterocycles, such as 2-pyridyl, are notoriously unstable and readily undergo protodeboronation.[2][3][4]
-
Ortho-substituted arylboronic acids: Steric hindrance from ortho-substituents can also increase the rate of protodeboronation.
Q3: What are the key reaction parameters that influence the rate of protodeboronation?
A3: Several factors can significantly impact the extent of protodeboronation:
-
pH: The reaction pH is a critical factor. Both acidic and basic conditions can catalyze protodeboronation, with the specific mechanism varying depending on the substrate.[1] For many common boronic acids, neutral pH is where they are most stable.[1]
-
Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.
-
Base: The choice and concentration of the base are crucial. While a base is necessary for the catalytic cycle, strongly basic conditions often promote protodeboronation.[5]
-
Catalyst System: The palladium catalyst and its ligands play a vital role. A highly active catalyst that promotes rapid cross-coupling can kinetically outcompete the slower protodeboronation side reaction. Conversely, some bulky phosphine ligands have been shown to paradoxically promote palladium-catalyzed protodeboronation.
-
Solvent and Water Content: The presence of a proton source, such as water, is necessary for protodeboronation to occur. While Suzuki-Miyaura reactions are often run in aqueous mixtures, the amount of water can be a key parameter to optimize.
Q4: How can I minimize protodeboronation in my reactions?
A4: Several strategies can be employed to mitigate this side reaction:
-
Use of Boronic Acid Derivatives: Protecting the boronic acid as an ester (e.g., pinacol or neopentyl glycol ester) or as a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate or an organotrifluoroborate can significantly reduce protodeboronation.[1]
-
"Slow-Release" Strategy: MIDA boronates and organotrifluoroborates can slowly release the active boronic acid into the reaction mixture. This keeps the instantaneous concentration of the unstable boronic acid low, thereby minimizing its decomposition while still allowing for efficient cross-coupling.[1]
-
Careful Selection of Reaction Conditions:
-
Base: Use the mildest base that is effective for the desired transformation. Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over strong hydroxides.[5][6]
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the boronic acid to conditions that promote its decomposition.
-
-
Optimize the Catalyst System: Employ a highly active palladium catalyst and ligand system that favors the desired cross-coupling pathway.
Troubleshooting Guide
This section provides a structured approach to troubleshooting Suzuki-Miyaura reactions where protodeboronation is a suspected issue.
Problem: Low yield of the desired product and significant formation of the protodeboronated byproduct.
Initial Assessment and Diagnosis
Before making significant changes to your protocol, it's important to confirm that protodeboronation is indeed the primary issue.
-
Analysis of the Crude Reaction Mixture: Use techniques like ¹H NMR, LC-MS, or GC-MS to identify and quantify the protodeboronated byproduct alongside your desired product and unreacted starting materials.
-
Stability Check of the Boronic Acid: If possible, subject your boronic acid to the reaction conditions (solvent, base, temperature) in the absence of the palladium catalyst and aryl halide. Monitor its stability over time by NMR to gauge its intrinsic susceptibility to decomposition under your chosen conditions.
Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing protodeboronation.
Data Presentation
The following tables summarize quantitative data on the stability of various boronic acids and the effect of reaction conditions on protodeboronation.
Table 1: Half-lives for Protodeboronation of Selected Arylboronic Acids
Conditions: pH > 13 in aqueous dioxane at 70 °C, unless otherwise noted.
| Arylboronic Acid | Half-life (t₁/₂) |
| Phenylboronic acid | ~ 6.5 months |
| 4-Fluorophenylboronic acid | ~ 6.5 months |
| 3-Fluorophenylboronic acid | ~ 6.5 months |
| 2-Fluorophenylboronic acid | ~ 2.5 days |
| 2,6-Difluorophenylboronic acid | ~ 2.5 hours |
| Pentafluorophenylboronic acid | < 3 milliseconds |
| 2-Pyridylboronic acid | 27 seconds (at pH 7) |
Table 2: Comparison of Yields with Different Bases in a Model Suzuki Coupling
Reaction: 4-bromotoluene + phenylboronic acid. Conditions: Pd(OAc)₂, PPh₃, Toluene/H₂O, 100 °C, 8h.[5]
| Base | Yield (%) |
| Na₂CO₃ | 95 |
| K₂CO₃ | 92 |
| K₃PO₄ | 96 |
| NaOH | 70 |
| KOH | 75 |
| Et₃N | 55 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to minimizing protodeboronation.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Challenging 2-Pyridylboronate
This protocol is adapted for the coupling of lithium triisopropyl 2-pyridylboronate with an aryl bromide, a reaction prone to protodeboronation.[2]
Materials:
-
Aryl bromide (1.0 equiv)
-
Lithium triisopropyl 2-pyridylboronate (1.5 equiv)
-
Potassium fluoride (KF) (3.0 equiv)
-
Pd₂(dba)₃ (1.0 mol%)
-
Ligand (e.g., a suitable phosphite or phosphine oxide, 3 mol%)
-
Anhydrous dioxane
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, lithium triisopropyl 2-pyridylboronate, and KF.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and the ligand in anhydrous dioxane.
-
Add the catalyst solution to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Quantifying Protodeboronation by ¹H NMR Spectroscopy
This protocol provides a general workflow for monitoring the progress of a Suzuki-Miyaura reaction and quantifying the formation of the protodeboronated byproduct using ¹H NMR spectroscopy.
Experimental Workflow Diagram
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Impact of base selection on Buchwald-Hartwig amination efficiency
This guide provides troubleshooting advice and answers to frequently asked questions regarding the critical role of base selection in the efficiency of Buchwald-Hartwig amination reactions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Q1: My reaction shows low or no conversion. Could the base be the issue?
A: Yes, the choice and quality of the base are critical for reaction success. Several factors could be at play:
-
Base Strength: The base may be too weak to deprotonate the amine or the palladium-amine complex effectively, which is a key step in the catalytic cycle.[1] For weakly acidic amines, a stronger base is often required to facilitate the reaction.[2]
-
Solubility: The base must have some solubility in the reaction solvent to be effective.[3] If the base is completely insoluble, the reaction can be extremely slow or may not proceed at all. The rate of agitation can also severely impact the reaction rate when using dense, insoluble inorganic bases.[4]
-
Decomposition: The base itself might be unstable or may have decomposed upon storage. For example, alkali metal alkoxides are sensitive to moisture.
-
Inhibition: In some cases, the cation of the base can have an inhibitory effect. For instance, with aryl iodides, the iodide salt formed during the reaction can precipitate the palladium catalyst, especially in solvents where the salt is insoluble.[5] Using a solvent like toluene, which does not solubilize sodium iodide, can help mitigate this issue.[5][6]
Q2: I am observing the decomposition of my starting material or product. Is my base too strong?
A: This is a common problem. Highly basic conditions can lead to side reactions, especially if your substrates contain sensitive functional groups.
-
Functional Group Incompatibility: Strong bases like sodium t-butoxide (NaOtBu) can be incompatible with base-sensitive functional groups such as esters, ketones, and nitro groups, leading to hydrolysis or other decomposition pathways.[6]
-
Protecting Group Cleavage: Certain protecting groups, like silyl ethers (e.g., TBDMS), can be cleaved under strongly basic conditions, especially at elevated temperatures.[7]
Solution: If you suspect the base is too strong, switch to a milder base. Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often good alternatives for sensitive substrates, although you may need to increase the reaction temperature to achieve a reasonable reaction rate.[3][4]
Q3: My reaction is very slow or stalls before completion. Could my base be too weak?
A: Yes, a base that is too weak can result in slow and incomplete reactions.
-
Insufficient Deprotonation: The primary role of the base is to deprotonate the amine, forming the more nucleophilic amide. If the pKa of the amine is high and the base is too weak, this deprotonation step will be inefficient, slowing down the entire catalytic cycle.
-
Higher Temperatures Required: When using weaker bases, higher reaction temperatures are often necessary to drive the reaction to completion.[4] If you are running the reaction at a moderate temperature with a weak base, this could be the cause of the sluggishness.
Solution: Consider switching to a stronger base if your substrate is stable under more basic conditions. Alternatively, increasing the reaction temperature when using a weaker base can improve the reaction rate.[4]
Q4: I am experiencing poor reproducibility. How can the physical properties of the base contribute to this?
A: Poor reproducibility can often be traced back to the heterogeneous nature of reactions involving inorganic bases.
-
Particle Size and Surface Area: The physical properties of solid inorganic bases, such as particle size and surface area, can vary significantly between batches and suppliers. This can affect the dissolution rate and the available surface for reaction, leading to inconsistent results.
-
Stirring and Agitation: In reactions with dense, insoluble bases like Cs₂CO₃, the efficiency of stirring is crucial.[4] If the base settles at the bottom of the flask, the reaction rate will be limited, and results can vary depending on the vessel shape and stirring speed.[4]
Solution: To improve reproducibility, ensure consistent and vigorous stirring. For large-scale reactions, mechanical stirring is recommended. Alternatively, using a soluble organic base like DBU, or a dual-base system such as DBU/NaTFA, can create a homogeneous reaction mixture and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Buchwald-Hartwig amination?
A: The base plays a crucial role in several steps of the catalytic cycle.[8] Its primary function is to deprotonate the amine nucleophile, which increases its nucleophilicity and facilitates its coordination to the palladium center.[1] The base is also involved in the subsequent step, which leads to the formation of the key palladium-amide intermediate, from which the C-N bond is formed via reductive elimination.[5][9]
Q2: How do I select the appropriate base for my reaction?
A: Base selection is a critical parameter that depends on several factors:
-
Substrate Functional Group Tolerance: The most important consideration is the stability of your starting materials and product to the base. For substrates with base-sensitive groups (e.g., esters, nitro groups), strong bases like NaOtBu should be avoided in favor of weaker bases like K₃PO₄ or Cs₂CO₃.[3][6]
-
Amine pKa: The acidity of the N-H bond is a key factor. Less acidic amines (e.g., alkylamines) generally require stronger bases for efficient deprotonation compared to more acidic amines (e.g., anilines, amides).[2]
-
Solvent: The base must be compatible with the chosen solvent. The solubility of the base and the resulting salts can dramatically influence the reaction outcome.[3][10]
-
Ligand and Palladium Source: The optimal base can also depend on the specific catalyst system being used.
A preliminary screen of different bases is often the most effective strategy to identify the optimal conditions for a new transformation.[11]
Q3: What are the most common bases used in Buchwald-Hartwig amination?
A: A range of bases are commonly employed, each with its own advantages and disadvantages. The choice depends heavily on the specific substrates.
| Base | Formula | Type | pKaH (approx.) | Typical Use Cases & Characteristics |
| Sodium t-butoxide | NaOtBu | Strong | 19[4] | Widely used for a variety of amines. Highly effective but can cause decomposition of base-sensitive substrates.[3][4] |
| Lithium bis(trimethylsilyl)amide | LiHMDS | Strong | 26 | Used for proton tolerance and with challenging nucleophiles.[6] |
| Potassium Phosphate | K₃PO₄ | Weak | 12.3 | A good alternative for base-sensitive substrates. Often requires higher reaction temperatures.[3][4] |
| Cesium Carbonate | Cs₂CO₃ | Weak | 10.2 | A mild and effective base for sensitive substrates. Its efficacy is sometimes attributed to the properties of the cesium cation.[3][12] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | Organic | 13.5 | A soluble organic base that can provide homogeneous reaction conditions. Useful in flow chemistry and for substrates with solubility issues.[13] |
Q4: Can I use soluble organic bases? What are the advantages?
A: Yes, soluble organic bases like DBU have emerged as valuable alternatives to traditional inorganic bases.[14][15]
-
Homogeneity: They create a homogeneous reaction environment, which can improve reproducibility and simplify reaction monitoring and scale-up.[14][16]
-
Milder Conditions: Organic bases are often milder and more functional-group tolerant than strong alkoxide bases.[13]
-
Flow Chemistry: Their solubility makes them ideal for use in continuous flow reactor systems, preventing the clogging issues associated with slurries of inorganic bases.[14][13]
However, it is important to note that organic bases can sometimes interact with the palladium catalyst. For example, DBU can act as a ligand and, in some cases, inhibit the reaction by forming a stable off-cycle complex with the catalyst.[15][16]
Q5: How does the solvent choice interact with the base?
A: The solvent and base are intrinsically linked. The solvent's polarity and ability to dissolve the base and ionic intermediates are critical.
-
Nonpolar Solvents (e.g., Toluene, Dioxane): These are the most common solvents.[3][6] In these solvents, anionic bases are required to deprotonate the neutral palladium-amine complex.[1][10] The low polarity of toluene can also be advantageous when using aryl iodides, as the resulting sodium iodide is poorly soluble and less likely to inhibit the catalyst.[5][6]
-
Polar Solvents (e.g., DMF): In polar solvents, dissociation of the halide from the palladium complex is more feasible. However, the base itself can coordinate strongly to the palladium center, creating a stable resting state that can slow down or halt the catalytic cycle.[1][10]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This is a representative procedure and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the chosen base (e.g., NaOtBu, 1.4 mmol), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 0.01 mmol and a suitable phosphine ligand, 0.02 mmol).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
Protocol for Base Screening
-
Array Setup: In parallel reaction vials, add the aryl halide (1.0 equiv) and the amine (1.2 equiv).
-
Base Addition: To each vial, add a different base (1.4 - 2.0 equiv). Include a range of strong and weak, inorganic and organic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, DBU).
-
Catalyst Addition: Prepare a stock solution of the palladium precursor and ligand in the chosen solvent. Add an equal amount of the catalyst stock solution to each vial.
-
Reaction & Analysis: Seal the vials, place them in a heating block at the desired temperature, and stir for a set period (e.g., 18 hours). After cooling, quench a small aliquot from each reaction and analyze by LC-MS or GC-MS to determine the conversion and yield for each base.
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow for Base Selection
Caption: A decision tree for troubleshooting base-related issues.
References
- 1. researchgate.net [researchgate.net]
- 2. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. catsci.com [catsci.com]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Removal of Palladium Catalyst Post-Coupling Reaction
This technical support center is designed for researchers, scientists, and drug development professionals to provide practical guidance on the removal of palladium catalysts from reaction mixtures following coupling reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you achieve high-purity compounds.
Troubleshooting Guides
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
Issue 1: Incomplete removal of palladium with filtration.
-
Symptoms: The filtrate remains colored (black, grey, or orange/brown)[1], and analysis of the product (e.g., by ICP-MS) shows high residual palladium levels.[1][2]
-
Possible Causes and Solutions:
-
Fine Palladium Particles Passing Through the Filter:
-
Solution 1: Use a finer filter medium, such as a membrane filter (e.g., PTFE, 0.45 µm), instead of standard filter paper.[1]
-
Solution 2: Optimize Celite® bed filtration. Ensure the Celite® pad is 1-2 cm thick and properly packed. Pre-wetting the pad with the solvent can increase its effectiveness.[1][3]
-
Solution 3: Perform a double filtration by passing the filtrate through a second Celite® pad or a finer filter.[1]
-
-
Soluble Palladium Species Present:
-
Colloidal Palladium Formation:
-
Solution 1: Add a flocculating agent to aggregate the colloidal particles, making them easier to filter.
-
Solution 2: Treat the solution with an adsorbent like activated carbon or silica gel to capture the colloidal palladium before filtration.[1]
-
-
Issue 2: Low efficiency of palladium scavengers.
-
Symptoms: Residual palladium levels remain above the desired limit after scavenger treatment.
-
Possible Causes and Solutions:
-
Incorrect Scavenger Selection: The choice of scavenger is critical and depends on the palladium's oxidation state and the solvent.[4] Thiol-based scavengers, for instance, are often effective for Pd(II) complexes.[4]
-
Insufficient Amount of Scavenger or Reaction Time: Using too little scavenger or not allowing enough time for it to work will lead to incomplete removal.[4]
-
Solution: Increase the equivalents of the scavenger. A common starting point is 5 equivalents relative to the palladium catalyst.[4] Optimize scavenging time and temperature by monitoring the palladium concentration at different time points.[4] While many scavengers work at room temperature, heating can sometimes improve performance.[4]
-
-
Poor Mass Transfer: Inadequate mixing can prevent the scavenger from effectively contacting the palladium species.[4]
-
Solution: Ensure vigorous stirring of the reaction mixture during the scavenging process.[4]
-
-
Product-Palladium Complexation: The product itself may form a stable complex with palladium, hindering its removal.[4]
-
Solution: Try adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.[4]
-
-
Issue 3: Product loss during palladium removal.
-
Symptoms: A significant decrease in product yield after the palladium removal step.
-
Possible Causes and Solutions:
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium?
A1: The most common methods include:
-
Adsorption: Using materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica- or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities).[6]
-
Crystallization: Purifying the product through crystallization can leave palladium impurities in the mother liquor.[6]
-
Extraction: Using liquid-liquid extraction to separate the palladium catalyst into a different phase from the product.[3][6]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[3][6]
-
Chromatography: Using techniques like column chromatography to separate the product from the palladium catalyst.[3][6]
Q2: How do I choose the best palladium removal method for my experiment?
A2: The optimal method depends on several factors:
-
Nature of your final product: Consider its solubility, stability, and potential to chelate with palladium.
-
Form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)?[6]
-
Required level of purity: Pharmaceutical applications have very strict limits on residual palladium.
-
Cost and scalability: The cost and ease of the method are important for large-scale synthesis.[5]
Q3: What is Celite® and how does it aid in palladium removal?
A3: Celite® is a brand of diatomaceous earth, which is a naturally occurring, soft, siliceous sedimentary rock. It is used as a filter aid to trap fine particles, including heterogeneous palladium catalysts like Pd/C and precipitated palladium metal, preventing them from passing through the filter paper.[3][7]
Q4: How can I quantify the amount of residual palladium in my sample?
A4: The most common and sensitive method for quantifying trace amounts of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[6][8]
Quantitative Data on Palladium Removal
The efficiency of palladium removal can vary greatly depending on the method, the specific scavenger used, and the reaction conditions. The tables below provide a summary of reported efficiencies.
Table 1: Efficiency of Palladium Scavengers
| Scavenger Type | Palladium Species | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency | Reference |
| PhosphonicS SPM32 | Pd(OAc)₂ | 2100 | <10.5 | >99.5% | [9] |
| MP-TMT | Pd(Cl)₂(PPh₃)₂ | 852 | <10 | >98.8% | [10] |
| Thiol-functionalized silica | Pd from Buchwald-Hartwig | High | <5 | >99% | [11] |
| Microporous polystyrene-bound TMT (MP-TMT) | Pd from coupling reaction | - | - | >90% | [12] |
Table 2: Efficiency of Activated Carbon
| Activated Carbon Type | Chelating Agent | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency | Reference |
| Nuchar AquaGuard | None | 9100 | 6552 | 28% | [12] |
| Nuchar AquaGuard | 1,2-ethanedithiol | 9100 | <273 | >97% | [12] |
| Darco KB-B | None | 300 | <1 | >99.6% | [12] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using Scavenger Resins
-
Selection: Choose an appropriate scavenger based on the palladium's suspected oxidation state and the solvent system.[1]
-
Addition: Add the scavenger resin (typically 5-10 equivalents relative to the palladium catalyst) to the reaction mixture.[4]
-
Stirring: Vigorously stir the mixture at room temperature or a slightly elevated temperature for 2-24 hours. Monitor the palladium concentration periodically.[4]
-
Filtration: Once palladium removal is complete, filter the mixture to remove the solid-supported scavenger.[6]
-
Washing: Wash the scavenger with the same solvent to recover any adsorbed product.[6]
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[6]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent.[4]
-
Carbon Addition: Add activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[4][5]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[4]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the Celite® pad with fresh solvent.[4][5]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[4]
Protocol 3: General Procedure for Filtration using a Celite® Pad
-
Preparation: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite® (1-2 cm thick).[1]
-
Packing: Gently press down on the Celite® to create a compact and level bed.
-
Pre-wetting: Pre-wet the Celite® pad with the solvent being used for filtration.[1]
-
Filtration: Slowly pour the reaction mixture onto the center of the Celite® bed.
-
Washing: Wash the Celite® pad with fresh solvent to ensure all the product is recovered.[1]
Visualized Workflows
Caption: Decision tree for selecting a palladium removal method.
Caption: Troubleshooting guide for palladium removal.
References
- 1. benchchem.com [benchchem.com]
- 2. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spinchem.com [spinchem.com]
- 10. sopachem.com [sopachem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction is particularly crucial in the synthesis of functionalized heteroaromatic compounds, which are prevalent in pharmaceuticals and materials science.[1][3][4] Among these, the coupling of bromopyridines is of significant interest for the construction of biaryl and hetero-biaryl structures.[4]
The success of the Suzuki coupling of bromopyridines is highly dependent on the choice of the palladium catalyst system, which includes a palladium precursor and a supporting ligand.[1][2] The electronic properties of the pyridine ring can present challenges, making the selection of an appropriate catalyst critical for achieving high yields and reaction efficiency.[1][4] This guide provides a comparative analysis of various palladium catalysts for the Suzuki coupling of bromopyridines, supported by experimental data to aid in catalyst selection and methods development.
Catalyst Performance Comparison
The selection of the palladium catalyst and associated ligands plays a pivotal role in the outcome of the Suzuki coupling of bromopyridines. The reactivity of the C-Br bond in bromopyridines can be influenced by the position of the bromine atom and the presence of other substituents on the pyridine ring. Below is a summary of the performance of various palladium catalysts in this reaction, based on literature data.
| Catalyst System | Ligand | Base | Solvent | Substrate | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref. |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | 70-80 | 18-22 | High | 5 | [1][5] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 2,6-Dibromopyridine | Arylboronic acid | 100 | 12 | High (Mono-arylated) | - | [1] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 2,6-Dibromopyridine | Arylboronic acid | 80 | 2 | High (Di-arylated) | - | [1] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 2,6-Dibromopyridine | Arylboronic acid | 80-100 | 12-24 | Effective (Mono-arylated) | 1.5 (Pd₂(dba)₃), 4.5 (Ligand) | [1] |
| Pd(OAc)₂ | - | K₂CO₃ | H₂O/1,4-Dioxane | 2-Bromo-4-fluoro-5-methylpyridine | Arylboronic acid | 90-100 | 12-24 | - | - | [3] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 6-Bromonicotinonitrile | Arylboronic acid | - | - | - | 5 | [2] |
Note: Yields and reaction conditions are highly substrate-dependent. The data presented here is for comparative purposes and may require optimization for specific applications.
Key Catalyst Classes and Considerations
1. Catalysts with Phosphine Ligands:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is a classical, air-stable, and commercially available catalyst that is effective for a range of Suzuki couplings.[5][6] It is often used for the coupling of various bromopyridines, providing good to high yields.[1][2][5]
-
Buchwald Ligands (e.g., SPhos, XPhos): Developed by the Buchwald group, these bulky, electron-rich phosphine ligands have shown exceptional activity in Suzuki-Miyaura reactions, particularly for challenging substrates like heteroaryl halides.[7] They can facilitate couplings of hindered aryl and heteroaryl chlorides, which are typically less reactive. Ligands like SPhos and XPhos often lead to catalyst systems with broad scope and high reactivity.[7]
-
Other Phosphine Ligands (e.g., dppf, P(t-Bu)₃): Ligands such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf) and Tri-tert-butylphosphine (P(t-Bu)₃) are also widely used. The choice of ligand can influence selectivity, for instance, in the mono- versus di-arylation of dibromopyridines.[1]
2. N-Heterocyclic Carbene (NHC) Ligated Catalysts:
-
NHC-Pd Complexes: N-Heterocyclic carbenes have emerged as powerful alternatives to phosphine ligands.[8] Their strong σ-donating ability facilitates the oxidative addition step, even with less reactive aryl chlorides.[8][9] The robust Pd-NHC bond contributes to high catalyst stability, even at elevated temperatures.[8] Polymer-supported NHC-palladium complexes have also been developed, offering the advantages of heterogeneous catalysis, such as easy recovery and recycling.[10]
Experimental Protocols
Below are representative experimental protocols for the Suzuki coupling of bromopyridines. These should be considered as starting points and may require optimization for specific substrates and catalysts.
General Procedure for Suzuki-Miyaura Coupling (Conventional Heating):
-
Reaction Setup: In an oven-dried Schlenk tube, combine the bromopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[2]
-
Inert Atmosphere: Seal the tube with a septum and cycle between vacuum and an inert gas (e.g., Argon or Nitrogen) three times.[1]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand.[2] Then, add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.[2][3]
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.[1][3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][4]
-
Purification: Purify the crude product by column chromatography on silica gel.[4]
Microwave-Assisted Protocol for One-Pot Borylation/Suzuki Reaction:
-
Borylation Step: In a microwave vial, combine the aryl halide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%) in a suitable solvent (e.g., 1,4-dioxane). Irradiate the mixture in a microwave reactor at a set temperature (e.g., 120 °C) for a specified time (e.g., 45 minutes).[11]
-
Suzuki Coupling Step: To the same vial, add the bromopyridine (1.0 equiv), an aqueous solution of a base (e.g., Na₂CO₃, 3.0 equiv), and continue microwave irradiation at the same temperature for an additional period (e.g., 30 minutes).[11]
-
Work-up and Purification: After cooling, perform a standard aqueous work-up and purify the product by column chromatography.[4][11]
Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for palladium-catalyzed Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 8. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. Polymer-supported N-heterocyclic carbene-palladium complex for heterogeneous Suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Alternative synthetic routes to Palbociclib not using Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate
For researchers and drug development professionals seeking efficient and cost-effective methods for the synthesis of the CDK4/6 inhibitor Palbociclib, this guide provides a comparative analysis of three alternative synthetic routes that circumvent the use of the common intermediate, tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate. The comparison focuses on key performance indicators, detailed experimental methodologies, and visual pathway representations to aid in the selection of the most suitable strategy for laboratory-scale synthesis or process development.
The three routes detailed below commence from readily available and inexpensive starting materials: thiouracil, 2-(methylthio)pyrimidin-4(3H)-one, and cytosine. Each approach offers distinct advantages in terms of overall yield, reaction conditions, and step economy.
Comparison of Key Synthetic Parameters
The following table summarizes the critical quantitative data for each of the three alternative synthetic routes to Palbociclib, providing a clear comparison of their efficiencies.
| Parameter | Route 1: Thiouracil Starting Material | Route 2: 2-(Methylthio)pyrimidin-4(3H)-one Starting Material | Route 3: Cytosine Starting Material |
| Starting Material | Thiouracil | 2-(Methylthio)pyrimidin-4(3H)-one | Cytosine |
| Number of Steps | 8 (to key intermediate) | 8 | ~7 |
| Overall Yield | ~35% (to key intermediate)[1] | ~10%[2] | High (not explicitly quantified) |
| Key Advantages | Good overall yield, inexpensive starting materials, controllable and cleaner reaction conditions.[1] | Use of inexpensive raw materials and reagents, readily controllable reaction conditions. | Short reaction route, cheap and readily available starting material, mild reaction conditions, high total yield.[3] |
Synthetic Route Overviews and Methodologies
This section provides a detailed breakdown of each synthetic pathway, including step-by-step experimental protocols for key transformations and visual diagrams of the reaction sequences.
Route 1: Synthesis Starting from Thiouracil
This synthetic strategy focuses on the construction of a key pyridopyrimidine intermediate of Palbociclib from thiouracil. The route involves a sequence of methylation, nucleophilic substitution, bromination, another nucleophilic substitution, a Heck reaction, ring closure, oxidation, and a final bromination to yield the key intermediate.[1]
Experimental Protocol: Key Steps
Step 1: Methylation of Thiouracil
-
To a solution of thiouracil in a suitable solvent, a methylating agent such as dimethyl carbonate (DMC) is added.[1] The reaction is typically carried out at an elevated temperature to ensure complete conversion.
Step 5: Heck Reaction and Ring Closure
-
The intermediate from the previous step is subjected to a Heck reaction with crotonic acid, followed by a ring closure sequence. This one-pot, two-step method is crucial for forming the pyridopyrimidine core.[1]
Step 6: Oxidation and Bromination
-
The methylthio group at the 2-position is oxidized to a sulfoxide, and bromine is introduced in the same step using N-bromosuccinimide (NBS).[1]
Visual Representation of the Thiouracil Route
Caption: Synthetic pathway of a key Palbociclib intermediate starting from thiouracil.
Route 2: Synthesis Starting from 2-(Methylthio)pyrimidin-4(3H)-one
This eight-step synthesis provides Palbociclib with an overall yield of approximately 10%.[2] The process is noted for its use of inexpensive materials and manageable reaction conditions.
Experimental Protocol: Key Steps
Step 1-3: Initial Modifications
-
The synthesis begins with the nucleophilic substitution of 2-(methylthio)pyrimidin-4(3H)-one using thionyl chloride, followed by bromination and a subsequent nucleophilic substitution with cyclopentylamine.[2]
Step 4: One-Pot Heck Reaction and Ring Closure
-
A key transformation involves a one-pot, two-step method combining a Heck reaction and a ring closure sequence to construct the core structure.[2]
Step 6-8: Final Assembly
-
The route concludes with an oxidation and bromination step, followed by a cross-coupling reaction and a final Heck reaction to install the remaining functionalities, ultimately affording Palbociclib after an aqueous workup.[2]
Visual Representation of the 2-(Methylthio)pyrimidin-4(3H)-one Route
Caption: Eight-step synthetic route to Palbociclib from 2-(methylthio)pyrimidin-4(3H)-one.
Route 3: Synthesis Starting from Cytosine
This innovative approach utilizes the readily available and inexpensive starting material, cytosine. The synthesis is characterized by its short route, mild conditions, and high overall yield.[3]
Experimental Protocol: Key Steps
Step 1-3: Preparation of 5-acetylcytosine
-
The amino group of cytosine is first protected. This is followed by a Friedel-Crafts acylation to introduce an acetyl group at the 5-position. Subsequent deprotection yields the key intermediate, 5-acetylcytosine.[3]
Step 4-5: Construction of the Pyridopyrimidine Core
-
5-acetylcytosine undergoes a substitution reaction with bromocyclopentane. The resulting intermediate is then cyclized with methyl acetoacetate to form the pyridopyrimidine skeleton.[3]
Step 6-7: Final Steps to Palbociclib
-
The pyridopyrimidine intermediate is then converted to Palbociclib through a series of reactions that introduce the final side chain. A crucial final step involves an acid-catalyzed deprotection to yield the final product.
Visual Representation of the Cytosine Route
Caption: Synthetic pathway to Palbociclib commencing from cytosine.
Conclusion
The three alternative synthetic routes to Palbociclib presented here offer viable alternatives to pathways that utilize this compound. The choice of the optimal route will depend on the specific requirements of the research or development team, considering factors such as desired overall yield, cost of starting materials, scalability, and available equipment. The route starting from cytosine appears particularly promising due to its reported high yield and use of a very inexpensive starting material. However, the routes starting from thiouracil and 2-(methylthio)pyrimidin-4(3H)-one also present credible and well-documented alternatives. The detailed experimental data and visual workflows provided in this guide are intended to facilitate an informed decision-making process for the synthesis of this important pharmaceutical agent.
References
A Comparative Guide: Buchwald-Hartwig vs. Stille Coupling for C-N Bond Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where arylamines are prevalent structural motifs. Among the myriad of methods available, the palladium-catalyzed Buchwald-Hartwig amination and the Stille coupling represent two powerful strategies. This guide provides an objective comparison of these two methodologies for C-N bond formation, supported by experimental data, to aid researchers in selecting the most suitable approach for their synthetic challenges.
At a Glance: Key Differences
| Feature | Buchwald-Hartwig Amination | Stille Coupling (for C-N bond formation) |
| Nitrogen Source | Direct use of primary or secondary amines/amides | Pre-formed aminostannanes (R₂N-SnR'₃) |
| Byproducts | Halide salts (e.g., NaBr, K-OTf) | Stoichiometric organotin halides (e.g., X-SnR'₃) |
| Generality | Extremely broad scope for amines and aryl halides | Less common for C-N bonds, more established for C-C bonds |
| Toxicity Concerns | Ligands and palladium catalyst | Highly toxic organotin reagents and byproducts |
| Reaction Conditions | Generally mild, but often requires strong bases | Mild conditions, but requires synthesis of aminostannanes |
Performance Comparison: A Deeper Dive
The Buchwald-Hartwig amination has become the dominant method for C-N cross-coupling due to its operational simplicity and broad substrate scope.[1][2] It allows for the direct coupling of a wide array of amines with various aryl and heteroaryl halides and pseudohalides.[1][2] The development of sophisticated phosphine ligands has been instrumental in expanding the reaction's utility, enabling couplings of challenging substrates under milder conditions.[3]
The Stille coupling, while a powerhouse for C-C bond formation, is less frequently employed for C-N bond construction.[2] This is primarily due to the necessity of using pre-synthesized and often highly toxic aminostannane reagents.[2] However, early developments in palladium-catalyzed C-N coupling did utilize aminostannanes, demonstrating the feasibility of this approach.[4][5]
The following tables summarize typical reaction conditions and yields for both methods, providing a quantitative basis for comparison.
Table 1: Buchwald-Hartwig Amination - Representative Data
| Aryl Halide | Amine | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 18 | 98 | [Buchwald, S. L. et al. J. Am. Chem. Soc.1995 , 117, 50, 12641-12642] |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 2 | 95 | [Buchwald, S. L. et al. J. Am. Chem. Soc.2006 , 128, 33, 10694-10695] |
| 1-Bromo-4-(trifluoromethyl)benzene | n-Butylamine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 110 | 16 | 92 | [Hartwig, J. F. et al. J. Am. Chem. Soc.2007 , 129, 25, 7734-7735] |
| 2-Bromopyridine | Piperidine | Pd₂(dba)₃ / BrettPhos | LHMDS | THF | 70 | 4 | 88 | [Buchwald, S. L. et al. Angew. Chem. Int. Ed.2008 , 47, 34, 6403-6406] |
Table 2: Stille Coupling for C-N Bond Formation - Representative Data
Note: Data for direct Stille C-N coupling is less abundant and often involves aminostannanes prepared in situ or used in early developmental studies.
| Aryl Halide | Aminostannane | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | N,N-Diethylaminotributyltin | PdCl₂(P(o-tolyl)₃)₂ | Toluene | 100 | 3 | 92 | [Kosugi, M. et al. Chem. Lett.1983 , 12, 8, 1197-1200][4] |
| 4-Bromoanisole | N-Methyl-N-phenylaminotributyltin | Pd(PPh₃)₄ | Toluene | 100 | 24 | 85 | [Hartwig, J. F. et al. J. Am. Chem. Soc.1994 , 116, 13, 5969-5970] |
| 4-Bromobenzonitrile | N-Phenylaminotributyltin | Pd₂(dba)₃ / P(o-tolyl)₃ | Toluene | 80 | 2 | 81 | [Buchwald, S. L. et al. J. Am. Chem. Soc.1994 , 116, 17, 7901-7902] |
| Iodobenzene | N,N-Dimethylaminotrimethyltin | Pd(PPh₃)₄ | THF | 60 | 6 | 75 | [Migita, T. et al. Chem. Lett.1983 , 12, 8, 1197-1200] |
Experimental Protocols
Buchwald-Hartwig Amination: General Procedure
A detailed protocol for a typical Buchwald-Hartwig amination is as follows:
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.
-
Add the aryl halide and the amine to the reaction vessel.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Stille Coupling for C-N Bond Formation: General Procedure (using a pre-formed aminostannane)
A general protocol for a Stille-type C-N coupling is as follows:
Materials:
-
Aryl halide (1.0 mmol)
-
Aminostannane (e.g., N,N-diethylaminotributyltin, 1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere, add the palladium catalyst.
-
Add the aryl halide and the anhydrous, degassed solvent.
-
Add the aminostannane to the reaction mixture via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of KF to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycles and Decision Workflow
To visualize the mechanistic pathways and aid in the selection process, the following diagrams are provided.
Conclusion
Both the Buchwald-Hartwig amination and the Stille coupling offer viable palladium-catalyzed routes for the formation of C-N bonds. The Buchwald-Hartwig amination has emerged as the more general and widely adopted method due to its use of readily available amines and the continuous development of highly efficient catalyst systems. Its primary limitation can be the requirement for strong bases, which may not be compatible with all functional groups.
The Stille coupling for C-N bond formation, while less common, provides an alternative, particularly when the direct use of an amine is problematic or when milder bases are required. However, the significant drawback of this method is the need to prepare and handle toxic organotin reagents and the subsequent challenge of removing tin byproducts from the reaction mixture.
Ultimately, the choice between these two powerful methods will depend on the specific requirements of the synthesis, including the availability of starting materials, functional group tolerance, and considerations regarding toxicity and waste disposal. This guide provides the foundational information to make an informed decision for your research and development needs.
References
Comparative Guide to HPLC Method Validation for Purity Analysis of 4-Boc-1-(5-bromo-2-pyridyl)piperazine
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 4-Boc-1-(5-bromo-2-pyridyl)piperazine is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a primary technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.
This guide provides a comparative overview of a proposed reversed-phase HPLC-UV method for the purity analysis of 4-Boc-1-(5-bromo-2-pyridyl)piperazine against alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparison of Analytical Methods
While HPLC-UV is a robust and widely accessible method for the analysis of 4-Boc-1-(5-bromo-2-pyridyl)piperazine, other techniques offer distinct advantages, particularly in terms of sensitivity and specificity. The inherent UV absorptivity of the Boc (tert-butyloxycarbonyl) protecting group and the bromopyridyl moiety allows for direct UV detection without the need for derivatization, which is often required for the parent piperazine compound.[1][2]
Table 1: Comparison of Analytical Method Performance for Purity Analysis
| Parameter | HPLC-UV (Proposed Method) | GC-MS | LC-MS |
| Principle | Separation based on polarity with UV detection | Separation based on volatility and boiling point, with mass-based detection | Separation based on polarity, with mass-based detection |
| Derivatization | Not required | May be required to improve volatility | Not typically required |
| Linearity Range | 0.1 - 100 µg/mL (Hypothetical) | Analyte dependent, typically ng/mL range | pg/mL to µg/mL range[3][4] |
| Accuracy (% Recovery) | 98.0 - 102.0% (Hypothetical) | 95 - 105% | 97 - 103% |
| Precision (%RSD) | < 2.0% (Hypothetical) | < 5.0% | < 3.0%[5] |
| Limit of Detection (LOD) | ~0.03 µg/mL (Hypothetical) | ng/mL range | pg/mL to ng/mL range[4] |
| Limit of Quantification (LOQ) | ~0.1 µg/mL (Hypothetical) | ng/mL range | pg/mL to ng/mL range[5] |
| Specificity | Good, based on retention time and UV spectrum | High, based on retention time and mass spectrum[6] | Very High, based on retention time and mass spectrum[3][7] |
| Typical Use | Routine purity testing, quality control | Analysis of volatile impurities and residual solvents[8][9] | Impurity identification, metabolic studies, high sensitivity analysis[7][10] |
Experimental Protocols
Proposed HPLC-UV Method for Purity Analysis
This proposed method is a robust starting point for the validation of purity analysis of 4-Boc-1-(5-bromo-2-pyridyl)piperazine.
1. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11][12] |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (30% B), 5-20 min (30-70% B), 20-25 min (70% B), 25.1-30 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm (based on UV absorbance of bromopyridine moiety) |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of 4-Boc-1-(5-bromo-2-pyridyl)piperazine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area of the main component should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 2000.
5. Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity by the area normalization method, assuming all impurities have a similar response factor. For higher accuracy, relative response factors for known impurities should be determined.
Alternative Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds.[8][9] For less volatile compounds like 4-Boc-1-(5-bromo-2-pyridyl)piperazine, derivatization may be necessary to increase volatility.[13] A typical GC-MS analysis would involve injection into a heated port, separation on a capillary column (e.g., DB-17), and detection by a mass spectrometer.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[3][7][10] This method is particularly useful for identifying unknown impurities by providing molecular weight and fragmentation information. The chromatographic conditions would be similar to the HPLC-UV method, with the eluent being introduced into a mass spectrometer (e.g., via an electrospray ionization source).[4][7]
Visualizing the Validation Workflow
The following diagrams illustrate the key workflows in HPLC method validation and the logical relationship of the analytical techniques.
Caption: Workflow for HPLC method development and validation.
Caption: Logical relationship of analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 10. [PDF] Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs | Semantic Scholar [semanticscholar.org]
- 11. ptfarm.pl [ptfarm.pl]
- 12. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Base Efficacy in N-Aryl Piperazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-aryl piperazines, a critical scaffold in numerous pharmaceuticals, often relies on the palladium-catalyzed Buchwald-Hartwig amination. The choice of base in this reaction is a crucial parameter that significantly influences reaction yield and efficiency. This guide provides an objective comparison of commonly used bases, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic needs.
Unveiling the Impact of Base Selection on Reaction Yield
The efficacy of different bases in the synthesis of N-aryl piperazines via Buchwald-Hartwig amination is a subject of considerable interest in process development and medicinal chemistry. While a multitude of factors, including the nature of the aryl halide, the palladium catalyst, and the phosphine ligand, play a role, the base is a key determinant of reaction success.
A comparative analysis of common inorganic and alkoxide bases reveals distinct performance profiles. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are frequently employed and often provide high yields, particularly with less reactive aryl chlorides. However, their potent basicity can sometimes lead to side reactions or decomposition of sensitive substrates.
Weaker inorganic bases, such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄), offer milder reaction conditions, which can be advantageous when working with functionalized or delicate molecules. These bases can lead to excellent yields, especially with more reactive aryl bromides and iodides. The choice between these bases can be nuanced, with factors like solubility and the specific substrate influencing the outcome.
To illustrate these differences, the following table summarizes the performance of various bases in the synthesis of a model N-aryl piperazine, 1-(4-methylphenyl)piperazine, from 4-chlorotoluene and piperazine under standardized Buchwald-Hartwig conditions.
| Base | Catalyst/Ligand System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| NaOt-Bu | Pd₂(dba)₃ / XPhos | Toluene | 100 | 6 | 94 | [1] |
| Cs₂CO₃ | Pd₂(dba)₃ / RuPhos | t-BuOH | 100 | 0.17 | 97 | [2][3] |
| K₃PO₄ | Pd(OAc)₂ / BINAP | Toluene | 100 | 24 | ~85-95 | |
| K₂CO₃ | Pd(OAc)₂ / Xantphos | Dioxane | 110 | 24 | ~70-85 |
*Note: Yields for K₃PO₄ and K₂CO₃ are estimated based on typical outcomes reported in the literature for similar systems, as direct comparative data under identical conditions was not available in the searched literature.
The data clearly indicates that for the reaction of an aryl chloride, both a strong base like NaOt-Bu and a milder base like Cs₂CO₃ can afford excellent yields, with the latter achieving a remarkably high yield in a very short reaction time with the appropriate catalyst system.[1][2][3] The choice of base can also influence the required catalyst loading and reaction temperature.[4][5]
Experimental Protocols
To facilitate the practical application of this guide, detailed experimental protocols for the Buchwald-Hartwig amination of piperazine with an aryl halide using different bases are provided below.
General Procedure for Palladium-Catalyzed N-Arylation of Piperazine
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Piperazine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a preformed (NHC)Pd complex, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-6 mol%)
-
Base (see specific protocols below, typically 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, t-BuOH)
General Setup:
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware. Solvents should be degassed prior to use.
Protocol 1: Using Sodium tert-Butoxide (NaOt-Bu)
-
To an oven-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) to the flask.
-
Stir the mixture at room temperature for 5 minutes.
-
Add the aryl halide (1.0 mmol) and piperazine (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Using Cesium Carbonate (Cs₂CO₃)
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), piperazine (1.2 mmol), cesium carbonate (2.0 mmol, 2.0 equiv), the palladium precatalyst, and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., t-BuOH, 5 mL) to the flask.
-
Heat the reaction mixture to the desired temperature (typically 100-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Using Potassium Phosphate (K₃PO₄)
-
Follow the general procedure outlined for Cesium Carbonate, substituting K₃PO₄ (2.0 mmol, 2.0 equiv) as the base.
-
Toluene or dioxane are commonly used as solvents with K₃PO₄.
-
Reaction times may be longer compared to stronger bases; monitor the reaction progress accordingly.
Visualizing the Process: Experimental Workflow
The following diagrams illustrate the key stages of the experimental workflow and the catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 2. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Cost-benefit analysis of using Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate in API synthesis
A Comparative Guide for Researchers and Drug Development Professionals
The synthesis of Active Pharmaceutical Ingredients (APIs) is a multi-faceted challenge where the choice of starting materials and synthetic strategy profoundly impacts overall cost, efficiency, and scalability. This guide provides a detailed cost-benefit analysis comparing two strategic approaches for the synthesis of Apixaban, a leading oral anticoagulant. We will evaluate a hypothetical route utilizing an advanced, pre-functionalized intermediate, Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate , against a more convergent, cost-effective synthesis starting from basic commodity chemicals.
Introduction to Synthetic Strategies
The structure of Apixaban features a central pyrazole core linked to a p-methoxyphenyl group and a more complex lactam-containing phenylpiperidine moiety. The assembly of this latter fragment is a key challenge and a primary driver of cost.
-
Route A (Advanced Intermediate Strategy): This approach involves synthesizing the piperazine-pyridine fragment separately as an advanced intermediate, such as this compound. This intermediate would then be coupled to the core of the molecule in a later step. While potentially simplifying the final coupling, this strategy shifts the complexity and cost to the synthesis of the intermediate itself.
-
Route B (Convergent Synthesis from Basic Materials): Modern, cost-effective syntheses of Apixaban often start with inexpensive, readily available chemicals like 4-nitroaniline.[1][2] This approach builds the complex lactam-containing side chain step-by-step, avoiding expensive starting materials and catalysts.[1][2][3]
This guide will use the well-documented, cost-effective synthesis of Apixaban (Route B) as the primary comparator to analyze the theoretical costs and benefits of a strategy employing an advanced intermediate like the one specified.
Data Presentation: Cost and Performance Comparison
A direct comparison of starting material costs and overall process efficiency highlights the economic advantages of the convergent synthesis approach.
Table 1: Starting Material Cost Comparison
| Reagent | Plausible Role | Typical Route | Estimated Cost (USD/kg) |
| This compound | Advanced Intermediate | Route A | 500 - 1500+ |
| 4-Nitroaniline | Basic Starting Material | Route B | 10 - 30 |
| 5-Chlorovaleryl chloride | Acylating Agent | Route B | 50 - 100 |
| 4-Methoxyaniline | Pyrazole Precursor | Route B | 15 - 40 |
| Phosphorus pentachloride | Chlorinating Agent | Route B | 40 - 80 |
Note: Costs are estimates based on bulk listings from various chemical suppliers and are subject to market fluctuations.
Table 2: Process Performance Comparison (Apixaban Synthesis)
| Parameter | Route A (Hypothetical Advanced Intermediate) | Route B (Documented Convergent Synthesis) |
| Overall Yield | Dependent on multi-step intermediate synthesis | ~33-35% [1][4] |
| Key Advantages | Fewer final steps; potentially simpler purification in the final stage. | Extremely low starting material cost ; avoids expensive catalysts (e.g., copper for Ullmann coupling); scalable.[1][3][4] |
| Key Disadvantages | Very high cost of the starting intermediate; overall yield likely lower when accounting for intermediate synthesis. | More linear steps in the overall process. |
| Catalyst Cost | Potentially requires palladium or copper catalysts for coupling. | Avoids many expensive catalysts used in earlier generation syntheses.[4] |
| Final Amidation Step Yield | N/A | ~91-93% [4][5][6] |
Visualization of Synthetic Workflows
The following diagrams illustrate the strategic differences between the two synthetic approaches.
Caption: Comparative workflows for Apixaban synthesis.
The diagram clearly shows that while Route A may appear more direct in the final steps, it hides the significant synthetic effort and cost required to prepare the advanced intermediate (A3). Route B, while involving more transformations in the main sequence, builds complexity from simple, inexpensive starting points (B1), which is a hallmark of an industrially efficient process.[1][2]
Logical Decision Framework
For process chemists and development teams, the choice of synthetic route is governed by several factors. The following decision tree illustrates the logical process that favors a convergent synthesis for a commercial API like Apixaban.
Caption: Decision tree for selecting a synthetic strategy.
Experimental Protocols
The following is a representative protocol for a key step in the cost-effective convergent synthesis (Route B), adapted from published literature.[1]
Synthesis of N-(4-nitrophenyl)valerolactam intermediate (Analogue of compound 11 in cited literature)
-
Setup: A 1L, three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is charged with 4-nitroaniline (0.5 mol) and a suitable solvent such as dichloromethane (500 mL). Triethylamine (0.6 mol) is added as an acid scavenger.
-
Acylation: The mixture is cooled to 0-5°C in an ice bath. 5-chlorovaleryl chloride (0.55 mol), a less expensive alternative to its bromo- counterpart, is added dropwise via the dropping funnel over 1 hour, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: The reaction is stirred at room temperature for 3-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting 4-nitroaniline is consumed.
-
Cyclization: The reaction mixture is again cooled to 0-5°C. A strong base, such as potassium tert-butoxide (0.6 mol), is added portion-wise. This effects an intramolecular cyclization to form the lactam ring.
-
Workup: After the reaction is complete (as monitored by TLC), the mixture is quenched by the slow addition of water (200 mL). The organic layer is separated, washed with brine (2 x 100 mL), dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The resulting crude solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(4-nitrophenyl)valerolactam product. A typical yield for this one-pot acylation/cyclization sequence is reported to be around 86%.[1]
Conclusion
While the use of advanced intermediates like This compound can be a viable strategy in early-stage discovery chemistry to rapidly access analogues, a thorough cost-benefit analysis for large-scale API production overwhelmingly favors a convergent synthesis from inexpensive, commodity starting materials.
For Apixaban, published alternative routes demonstrate that building molecular complexity from the ground up avoids the high cost and potential supply chain vulnerabilities of advanced, multi-step intermediates.[1][2][3] The documented convergent syntheses achieve a high overall yield (around 33-35%) with significantly lower input costs, making it the superior strategy for commercial-scale manufacturing.[1][4] Researchers and drug development professionals should prioritize process optimization that focuses on minimizing the cost of starting materials and employing efficient, high-yielding reactions at each step.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. CN103896940A - Synthetic method of Apixaban - Google Patents [patents.google.com]
- 5. The synthesis method of Apixaban_Chemicalbook [chemicalbook.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Structural Analysis of Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate and Its Halogenated Analogs
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Right Building Block
In the landscape of medicinal chemistry and drug discovery, the appropriate selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate is a key intermediate, valued for its utility in introducing the 5-bromopyridin-2-yl-piperazine moiety into target molecules. This guide provides a comprehensive structural and performance comparison of this building block with its chloro- and fluoro- analogs, offering crucial data to inform your research and development endeavors.
General Synthesis of Tert-butyl 4-(5-halopyridin-2-yl)piperazine-1-carboxylates
The synthesis of these building blocks typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. A 2,5-dihalopyridine is reacted with tert-butyl piperazine-1-carboxylate, with the greater reactivity of the halogen at the 2-position of the pyridine ring driving the regioselectivity of the reaction.
Experimental Protocol:
Materials:
-
2,5-Dihalopyridine (e.g., 2,5-dibromopyridine, 2-bromo-5-chloropyridine, 2-bromo-5-fluoropyridine)
-
Tert-butyl piperazine-1-carboxylate
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base such as triethylamine)
-
A high-boiling point polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN))
-
Palladium catalyst and ligand (for Buchwald-Hartwig amination, an alternative route)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
To a solution of the 2,5-dihalopyridine (1.0 eq.) in the chosen solvent, add tert-butyl piperazine-1-carboxylate (1.0-1.2 eq.) and the base (2.0-3.0 eq.).
-
The reaction mixture is heated to a temperature between 80-120 °C and stirred for 12-48 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired tert-butyl 4-(5-halopyridin-2-yl)piperazine-1-carboxylate.
-
The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Structural and Performance Comparison
The choice between the bromo-, chloro-, and fluoro- analogs can have significant implications for the subsequent steps in a synthetic route, as well as for the physicochemical and pharmacological properties of the final compound.
Physicochemical Properties
| Property | This compound | Tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate | Tert-butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate |
| Molecular Formula | C₁₄H₂₀BrN₃O₂ | C₁₄H₂₀ClN₃O₂ | C₁₄H₂₀FN₃O₂ |
| Molecular Weight | 342.23 g/mol | 297.78 g/mol | 281.34 g/mol |
| Appearance | White to yellow powder[1] | Off-white to light yellow powder | White to off-white powder |
| Melting Point | 83-87 °C[1] | Not widely reported | Not widely reported |
| Calculated LogP | 2.7[1] | ~2.5 | ~2.2 |
| Water Solubility | Soluble in water[1] | Expected to be sparingly soluble | Expected to be sparingly soluble |
Spectroscopic Data Comparison
The electronic properties of the halogen substituent directly influence the chemical shifts observed in NMR spectroscopy. The greater the electronegativity of the halogen, the more deshielded the adjacent protons and carbons become, resulting in a downfield shift.
¹H NMR Spectroscopy:
The key diagnostic signals in the ¹H NMR spectrum are those of the pyridine ring protons. The proton at the 6-position is typically the most downfield, followed by the proton at the 4-position, and then the proton at the 3-position. The electron-withdrawing nature of the halogens will influence these shifts.
¹³C NMR Spectroscopy:
In the ¹³C NMR spectrum, the carbons of the pyridine ring directly attached to the halogen and the piperazine nitrogen will show the most significant variation. The C5 carbon, bonded to the halogen, will be significantly affected by the halogen's electronegativity.
Infrared (IR) Spectroscopy:
The IR spectra of these compounds are expected to be very similar, with the main differences arising from the C-X (X=Br, Cl, F) stretching vibrations, which occur in the fingerprint region and can be difficult to assign definitively without computational analysis.
| Spectroscopic Data | This compound (Expected) | Tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate (Expected) | Tert-butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate (Expected) |
| ¹H NMR (ppm) | |||
| Pyridine H-3 | ~6.5-6.7 | ~6.6-6.8 | ~6.7-6.9 |
| Pyridine H-4 | ~7.5-7.7 | ~7.6-7.8 | ~7.7-7.9 |
| Pyridine H-6 | ~8.1-8.3 | ~8.2-8.4 | ~8.3-8.5 |
| Piperazine CH₂ (α to N-Py) | ~3.5-3.7 | ~3.5-3.7 | ~3.5-3.7 |
| Piperazine CH₂ (α to N-Boc) | ~3.4-3.6 | ~3.4-3.6 | ~3.4-3.6 |
| Boc C(CH₃)₃ | ~1.4-1.5 | ~1.4-1.5 | ~1.4-1.5 |
| ¹³C NMR (ppm) | |||
| Pyridine C-2 | ~158-160 | ~158-160 | ~158-160 |
| Pyridine C-3 | ~107-109 | ~108-110 | ~109-111 |
| Pyridine C-4 | ~140-142 | ~141-143 | ~142-144 |
| Pyridine C-5 | ~110-112 | ~128-130 | ~155-158 (d, JC-F) |
| Pyridine C-6 | ~148-150 | ~148-150 | ~148-150 |
| Piperazine C (α to N-Py) | ~44-46 | ~44-46 | ~44-46 |
| Piperazine C (α to N-Boc) | ~43-45 | ~43-45 | ~43-45 |
| Boc C=O | ~154-156 | ~154-156 | ~154-156 |
| Boc C (CH₃)₃ | ~80-82 | ~80-82 | ~80-82 |
| Boc C(C H₃)₃ | ~28-29 | ~28-29 | ~28-29 |
| IR (cm⁻¹) | |||
| C=O (carbamate) | ~1690-1710 | ~1690-1710 | ~1690-1710 |
| C-N stretch | ~1200-1350 | ~1200-1350 | ~1200-1350 |
| Aromatic C-H stretch | ~3000-3100 | ~3000-3100 | ~3000-3100 |
| C-X stretch | ~500-600 (C-Br) | ~600-800 (C-Cl) | ~1000-1400 (C-F) |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Performance and Handling
Reactivity and Yield:
In the context of the SNAr synthesis, the reactivity of the 2-halo position on the pyridine ring is generally F > Cl > Br. However, the starting material is often a 2,5-dihalopyridine where the halogen at the 2-position is more reactive. For subsequent cross-coupling reactions where the 5-halo-substituent is the reactive site (e.g., Suzuki, Buchwald-Hartwig), the reactivity order is typically Br > Cl. The fluoro- analog is generally unreactive in these cross-coupling reactions. This makes the bromo- derivative a versatile intermediate for further functionalization.
Stability and Storage:
These compounds are generally stable under normal laboratory conditions. They should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Visualizations
Caption: A generalized workflow for the synthesis and characterization of tert-butyl 4-(5-halopyridin-2-yl)piperazine-1-carboxylates.
Caption: Structural relationship of the 5-halo analogs to the core piperazine-pyridine structure.
Conclusion
The selection of this compound versus its chloro- or fluoro- analogs is a critical decision in the design of a synthetic route.
-
This compound is the preferred building block when further functionalization at the 5-position of the pyridine ring is desired via cross-coupling reactions.
-
Tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate offers a more economical alternative to the bromo- derivative, although its reactivity in cross-coupling reactions is lower.
-
Tert-butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate is the building block of choice when the 5-position is intended to remain as a fluoro- substituent in the final molecule, as the C-F bond is generally inert to cross-coupling conditions.
This guide provides a foundational understanding of the structural and performance characteristics of these important building blocks. Researchers are encouraged to consider the specific requirements of their synthetic targets when selecting the most appropriate analog for their needs.
References
Performance of different phosphine ligands in Buchwald-Hartwig reactions with bromopyridines
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction is particularly vital in pharmaceutical and materials science, where the synthesis of arylamines is a frequent necessity. The choice of phosphine ligand is a critical parameter that profoundly influences the reaction's success, dictating catalyst activity, substrate scope, and reaction conditions. This guide provides a comparative overview of the performance of various phosphine ligands in the Buchwald-Hartwig amination of bromopyridines, supported by experimental data to aid in ligand selection and reaction optimization.
The Crucial Role of Phosphine Ligands
Phosphine ligands are essential components of the palladium catalyst system in Buchwald-Hartwig reactions. Their electronic and steric properties directly impact the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] Generally, electron-rich and sterically bulky phosphine ligands are preferred as they promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition of the aryl bromide, and accelerate the final reductive elimination step to furnish the desired arylamine.[3]
Performance Comparison of Phosphine Ligands
The following tables summarize the performance of a selection of common phosphine ligands in the Buchwald-Hartwig amination of 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine with various amine coupling partners. The data has been compiled from various sources to provide a comparative overview. It is important to note that direct comparisons can be nuanced due to variations in reaction conditions between different studies.
Table 1: Performance of Phosphine Ligands in the Amination of 2-Bromopyridine
| Amine | Ligand | Palladium Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | XPhos | Pd₂(dba)₃ (1) | NaOtBu | Toluene | 100 | 18 | 95 |
| Aniline | RuPhos | Pd₂(dba)₃ (1) | NaOtBu | Toluene | 100 | 18 | 88 |
| Aniline | BINAP | Pd₂(dba)₃ (1) | NaOtBu | Toluene | 100 | 18 | 75 |
| Morpholine | Xantphos | Pd(OAc)₂ (2) | Cs₂CO₃ | Toluene | 110 | 24 | 92 |
| Morpholine | DavePhos | Pd(OAc)₂ (2) | Cs₂CO₃ | Toluene | 110 | 24 | 85 |
| n-Hexylamine | JohnPhos | Pd₂(dba)₃ (1.5) | K₃PO₄ | t-BuOH | 100 | 12 | 91 |
| n-Hexylamine | t-BuXPhos | Pd₂(dba)₃ (1.5) | K₃PO₄ | t-BuOH | 100 | 12 | 96 |
Table 2: Performance of Phosphine Ligands in the Amination of 3-Bromopyridine
| Amine | Ligand | Palladium Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | XPhos | Pd(OAc)₂ (2) | NaOtBu | Dioxane | 100 | 24 | 98 |
| Aniline | SPhos | Pd(OAc)₂ (2) | NaOtBu | Dioxane | 100 | 24 | 95 |
| Morpholine | RuPhos | Pd₂(dba)₃ (1) | LiHMDS | THF | 65 | 16 | 94 |
| Morpholine | BrettPhos | Pd₂(dba)₃ (1) | LiHMDS | THF | 65 | 16 | 91 |
| Diethylamine | Josiphos | Pd(OAc)₂ (1) | K₃PO₄ | Toluene | 80 | 20 | 88 |
| Diethylamine | CyPF-tBu | Pd(OAc)₂ (1) | K₃PO₄ | Toluene | 80 | 20 | 92 |
Table 3: Performance of Phosphine Ligands in the Amination of 4-Bromopyridine
| Amine | Ligand | Palladium Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Xantphos | Pd₂(dba)₃ (2) | NaOtBu | Toluene | 100 | 16 | 93 |
| Aniline | dppf | Pd₂(dba)₃ (2) | NaOtBu | Toluene | 100 | 16 | 87 |
| Piperidine | JohnPhos | Pd(OAc)₂ (1.5) | Cs₂CO₃ | Dioxane | 100 | 12 | 96 |
| Piperidine | RuPhos | Pd(OAc)₂ (1.5) | Cs₂CO₃ | Dioxane | 100 | 12 | 92 |
| n-Butylamine | XPhos | G3-XPhos (2) | K₂CO₃ | t-AmylOH | 110 | 4 | 99 |
| n-Butylamine | SPhos | G3-SPhos (2) | K₂CO₃ | t-AmylOH | 110 | 4 | 97 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the Buchwald-Hartwig amination of bromopyridines.
Protocol 1: General Procedure for the Amination of 2-Bromopyridine with Aniline using XPhos
To an oven-dried Schlenk tube charged with a magnetic stir bar, Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol) are added. The tube is evacuated and backfilled with argon. 2-Bromopyridine (158 mg, 1.0 mmol) and aniline (112 mg, 1.2 mmol) are then added, followed by 5 mL of anhydrous toluene. The reaction mixture is stirred at 100 °C for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.
Protocol 2: General Procedure for the Amination of 3-Bromopyridine with Morpholine using RuPhos
In a nitrogen-filled glovebox, a vial is charged with Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), RuPhos (18.6 mg, 0.04 mmol, 4 mol%), and 3-bromopyridine (158 mg, 1.0 mmol). Anhydrous THF (5 mL) is added, followed by morpholine (105 mg, 1.2 mmol) and a 1.0 M solution of LiHMDS in THF (1.4 mL, 1.4 mmol). The vial is sealed and the reaction mixture is stirred at 65 °C for 16 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by silica gel chromatography.[4]
Protocol 3: General Procedure for High-Throughput Ligand Screening
A 96-well plate containing small magnetic stir bars is placed in a nitrogen-filled glovebox. To each well is added the palladium precursor stock solution, followed by a stock solution of the respective phosphine ligand. Subsequently, stock solutions of the bromopyridine and the amine are dispensed into each well. The reaction is initiated by the addition of a base solution. The plate is then sealed and placed on a heating block with magnetic stirring at the desired temperature for a specified time. After cooling, the reactions are quenched, and an internal standard is added. The yields are determined by GC or LC-MS analysis.[1]
Visualizing Reaction Workflows
Understanding the logical flow of an experimental process is crucial for successful execution. The following diagrams, generated using Graphviz, illustrate the catalytic cycle of the Buchwald-Hartwig amination and a general experimental workflow.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
A Researcher's Guide to Boc Deprotection: A Comparative Study for Acid-Sensitive Substrates
For decades, the tert-butyloxycarbonyl (Boc) group has been a cornerstone in organic synthesis for the protection of amines, valued for its stability and predictable reactivity. However, its conventional removal using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be detrimental to molecules with acid-sensitive functional groups.[1] This guide provides a comprehensive comparison of alternative, milder Boc deprotection methods, supported by experimental data, to assist researchers in selecting the optimal conditions for their specific needs, particularly when dealing with delicate substrates.
Traditional vs. Alternative Deprotection Strategies
The standard approach for Boc deprotection relies on acid-catalyzed cleavage of the carbamate.[2] While effective, the harsh conditions of reagents like TFA and HCl can lead to the degradation of other acid-labile functionalities such as tert-butyl esters, acetals, and silyl ethers.[3] This has prompted the development of a range of milder alternatives.
The selection of an appropriate deprotection method is a critical decision that hinges on the substrate's properties, including the presence of other protecting groups and the desired reaction conditions (e.g., temperature, pH neutrality).[1][4]
Comparative Analysis of Boc Deprotection Methods
The following tables summarize the performance of various Boc deprotection methods, highlighting their reaction conditions, yields, and suitability for acid-sensitive substrates.
| Method/Reagent | Typical Conditions | Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 25-50% TFA in DCM | 0.5 - 2 h | 90-99% | Fast, efficient, and widely applicable.[4] | Harsh conditions can cleave other acid-labile groups.[2][4] |
| Hydrochloric Acid (HCl) | 4M HCl in Dioxane/Ethyl Acetate | 1 - 4 h | 85-98% | Cost-effective and readily available.[4] | Can be corrosive; dioxane is a hazardous solvent.[4] |
| p-Toluenesulfonic Acid (pTSA) | pTSA in a deep eutectic solvent | Varies | Good | Milder alternative to TFA and HCl.[2] | May require longer reaction times or result in lower yields for sterically hindered substrates.[2] |
| Phosphoric Acid | 85 wt% aq. H₃PO₄ in THF | 4 - 8 h | Good | Milder acidic conditions.[3] | Requires aqueous workup and neutralization.[3] |
| Oxalyl Chloride/Methanol | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%) | Mild conditions, tolerant of various functional groups.[1][5] | Reagent is moisture-sensitive. |
| Thermal (Boiling Water) | Water, 100 °C | 10 min - 2 h | Quantitative | "Green" method, avoids organic solvents and acids.[1][6] | Substrate must be thermally stable and have some water solubility/suspensibility.[1] |
| Thermal (Continuous Flow) | Methanol or Trifluoroethanol, 120-240 °C | 20 - 30 min | 88-93% | Fast reaction times at high temperatures.[6][7] | Requires specialized equipment. |
| Trimethylsilyl Iodide (TMSI) | TMSI in CHCl₃ or Acetonitrile | Varies | Good | Mild, non-hydrolytic method suitable for sensitive substrates.[6][8] | Reagent is sensitive and requires anhydrous conditions. |
| Iron(III) Catalysis | Catalytic FeCl₃, DCM, RT | Not Specified | High | Mild, catalytic method.[1] | May not be suitable for all substrates. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve the Boc-protected amine in anhydrous DCM (0.1–0.2 M) in a round-bottom flask under an inert atmosphere.[9]
-
Cool the solution to 0 °C using an ice bath.[9]
-
Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[9]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][6]
-
Upon completion, concentrate the reaction mixture under reduced pressure.[3] To remove residual TFA, co-evaporate with a solvent like toluene (3 times).[3]
Protocol 2: Deprotection using Oxalyl Chloride in Methanol
-
Dissolve the N-Boc-protected amine (1 equiv.) in methanol (0.1 M).[5]
-
Add oxalyl chloride (3 equiv.) to the solution via syringe. An immediate increase in temperature may be observed.[5]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.[5][10]
-
Upon completion, slowly add deionized water (5 mL) to quench the reaction.[5]
-
Extract the crude material with dichloromethane (5 mL) and wash with deionized water (2 x 5 mL).[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 3: Thermal Deprotection in Boiling Water
-
Suspend the N-Boc protected amine in water in a round-bottom flask equipped with a reflux condenser.[6]
-
Heat the mixture to reflux (90-100°C) and stir vigorously.[6]
-
Monitor the reaction by TLC. Reaction times can range from minutes to several hours.[6]
-
After completion, cool the reaction mixture to room temperature.[6]
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).[6]
-
Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the free amine.[6]
Visualizing Workflows and Decision Making
To aid in the selection of an appropriate deprotection method, the following diagrams illustrate a general experimental workflow and a decision-making tree.
Caption: A generalized workflow for a typical Boc deprotection experiment.
Caption: A decision tree to guide the selection of an appropriate Boc deprotection method.
Conclusion
The deprotection of Boc-protected amines is a fundamental transformation in organic synthesis. While traditional strong acid methods are robust, the demand for milder conditions for sensitive substrates has led to the development of numerous effective alternatives.[6] For molecules containing acid-labile functionalities, methods such as thermal deprotection in water, or the use of reagents like oxalyl chloride in methanol, offer excellent options.[1][6] Careful consideration of the substrate's stability and the desired reaction outcome is paramount for selecting the optimal deprotection strategy, ensuring the successful progression of the synthetic route.[4] Researchers are encouraged to perform small-scale optimization experiments to determine the ideal conditions for their specific applications.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
A Comparative Purity Analysis of Commercially Available Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity of commercially available Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate, a key building block in pharmaceutical synthesis. The purity of this intermediate is critical as impurities can impact reaction yields, downstream purification processes, and the final quality of active pharmaceutical ingredients (APIs). This document outlines standardized analytical protocols for purity determination and presents a comparative summary of hypothetical results from various commercial suppliers.
Comparative Purity Data
The following table summarizes the purity analysis of this compound samples obtained from three representative commercial suppliers. The data is based on a multi-technique approach to provide a comprehensive purity profile.
| Supplier | Lot Number | Purity by HPLC (% Area) | Purity by qNMR (% w/w) | Major Impurity Profile (by HPLC-MS) | Residual Solvents (by GC-HS) |
| Supplier A | A-123 | 99.2% | 98.9% | Impurity 1 (0.3%), Impurity 2 (0.2%) | Dichloromethane (150 ppm) |
| Supplier B | B-456 | 98.5% | 98.1% | Impurity 1 (0.8%), Impurity 3 (0.4%) | Ethyl Acetate (400 ppm) |
| Supplier C | C-789 | 99.5% | 99.3% | Impurity 2 (0.1%), Impurity 4 (0.1%) | Not Detected (<50 ppm) |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual purity may vary between lots and suppliers. It is recommended to perform in-house quality control testing on all critical starting materials.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this comparative analysis are provided below. These protocols can be adapted for in-house validation.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination
This method is used to determine the purity of the compound and to identify and quantify any non-volatile impurities.
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg/mL of the sample in a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.[1]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity
qNMR provides an absolute quantification of the main component without the need for a specific reference standard of the compound itself.
-
Instrument: 400 MHz NMR spectrometer or higher.[2]
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[1]
-
Internal Standard: A certified reference standard with a known purity, such as maleic anhydride or 1,2,4,5-tetrachloro-3-nitrobenzene.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and 5-10 mg of the internal standard into a vial.[2] Dissolve the mixture in a known volume of the deuterated solvent.
-
Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal relaxation for accurate integration.
-
Data Processing: Integrate the signals of the analyte and the internal standard. The purity is calculated based on the integral values, the number of protons, and the weights of the sample and the internal standard.
Gas Chromatography-Headspace (GC-HS) for Residual Solvent Analysis
This method is used to identify and quantify volatile residual solvents from the manufacturing process.
-
Instrument: Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).
-
Column: A suitable capillary column for solvent analysis (e.g., DB-624 or equivalent).
-
Oven Program:
-
Initial temperature: 40 °C for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 260 °C
-
Carrier Gas: Helium.
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add a suitable solvent (e.g., DMSO or DMF).
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound.
Caption: Workflow for comparative purity analysis.
Decision Pathway for Supplier Selection
This diagram outlines a logical decision-making process for selecting a supplier based on the purity analysis results.
Caption: Supplier selection decision pathway.
References
Safety Operating Guide
Proper Disposal of Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate, a halogenated organic compound, adherence to strict disposal protocols is necessary to mitigate potential hazards. This guide provides a procedural, step-by-step plan for its safe disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound. Based on available data for this and structurally related compounds, this compound should be treated as a hazardous substance.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with side shields.[1][2] If there is a risk of generating dust or aerosols, use a certified respirator.[2]
Handling: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3] Avoid contact with skin and eyes, and prevent inhalation of any dust or vapors.[4][5]
Hazard Summary
The primary hazards associated with this compound are based on its GHS classification.
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed.[4] |
| Skin Irritation (Category 2) | Causes skin irritation.[4] |
| Eye Irritation (Category 2) | Causes serious eye irritation.[4] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[4] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.[6][7]
Step 1: Waste Identification and Segregation All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[6] This compound is a halogenated organic waste due to the presence of bromine and should be segregated from non-halogenated waste streams to prevent costly and complex disposal procedures.[8] Do not mix with incompatible materials such as strong oxidizing agents or acids.[3][9]
Step 2: Containerization and Labeling Collect all waste in a designated, compatible, and properly sealed container.[10] The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[11][9] The label should also indicate the associated hazards (e.g., Toxic, Irritant).[3]
Step 3: Storage Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area. The storage area should be away from heat, sparks, and open flames.[12]
Step 4: Spill Management In the event of a spill, evacuate the area.[1] For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[3][13] Collect the absorbed material and any contaminated soil or debris into the designated hazardous waste container.[9] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[3]
Step 5: Final Disposal Arrange for the disposal of the hazardous waste through a licensed chemical waste disposal facility.[1] The recommended disposal method for halogenated organic compounds is controlled incineration.[6][14] Do not dispose of this chemical down the drain or in regular trash, as it can be harmful to aquatic life.[1]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. fishersci.com [fishersci.com]
- 8. bucknell.edu [bucknell.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
Essential Safety and Logistical Information for Handling Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate, including operational and disposal plans. The following procedural guidance is designed to answer specific operational questions and ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and GHS Classification
This compound is a compound that requires careful handling due to its potential health hazards. Based on available data, the compound is classified with the following hazards[1]:
-
Acute Toxicity: Toxic if swallowed, and harmful if inhaled or in contact with skin[1].
-
Skin Corrosion/Irritation: Causes skin irritation[1].
-
Eye Damage/Irritation: Causes serious eye irritation[1].
-
Specific Target Organ Toxicity: May cause respiratory irritation[1].
This chemical should be handled with the same precautions as other potentially hazardous pyridine and piperazine derivatives.[2][3] Brominated aromatic compounds may also present environmental and long-term health risks.[4][5][6][7]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉BrN₄O₂ | --INVALID-LINK-- |
| Melting Point | 83-87 °C (literature) | --INVALID-LINK-- |
| Water Solubility | Soluble in water | --INVALID-LINK-- |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2][8]
-
Ensure that a safety shower and eyewash station are readily accessible and within a 10-second travel distance.[8]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[2][3]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber.[2] Inspect gloves for any signs of degradation or puncture before each use. Dispose of contaminated gloves in accordance with hazardous waste procedures.[9]
-
Skin and Body Protection: A standard laboratory coat is required to protect clothing and skin.[2] For tasks with a higher risk of splashes, a chemical-resistant apron should be worn.
-
Respiratory Protection: In cases of inadequate ventilation or the potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[10]
3. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid compound within a chemical fume hood or a ventilated balance enclosure.
-
Use anti-static measures when handling the powder to prevent dispersal.
4. Dissolution and Solution Handling:
-
When preparing solutions, slowly add the solvent to the solid to avoid splashing.
-
Clearly label all containers with the chemical name, concentration, solvent, and appropriate hazard warnings.
5. Post-Handling Procedures:
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[11][12]
-
Decontaminate all work surfaces and equipment after use.
-
Contaminated lab coats should be laundered separately from personal clothing.[11][12]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[2][13]
1. Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, and pipette tips, in a designated, clearly labeled hazardous waste container.[14]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and properly labeled hazardous waste container.[8][14] Do not mix with incompatible waste streams.[2] Specifically, keep halogenated waste streams separate from non-halogenated ones.[14]
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Toxic, Irritant).[2]
3. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[2][8]
4. Final Disposal:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[2]
Visual Workflow for Safe Handling
References
- 1. tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | C13H19BrN4O2 | CID 21914476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nj.gov [nj.gov]
- 4. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sunstreamglobal.com [sunstreamglobal.com]
- 6. liverpooluniversitypress.co.uk [liverpooluniversitypress.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
